Product packaging for Cyclopenta-1,3-diene;titanium(Cat. No.:)

Cyclopenta-1,3-diene;titanium

Cat. No.: B1253105
M. Wt: 180.07 g/mol
InChI Key: KOMDZQSPRDYARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research in Organotitanium Chemistry

While the first attempts to synthesize an organotitanium compound date back to 1861, the field of organotitanium chemistry truly began to flourish in the mid-20th century. wikipedia.orgchemeurope.com A pivotal moment occurred in 1954 with the landmark synthesis of titanocene (B72419) dichloride, (η⁵-C₅H₅)₂TiCl₂, by Geoffrey Wilkinson and J. M. Birmingham. wikipedia.orgwikiwand.comwordpress.com This discovery of a stable, isolable cyclopentadienyl (B1206354) titanium complex opened the door for systematic investigation into this new class of organometallic compounds. collectionscanada.gc.ca

The initial discovery of ferrocene (B1249389) in 1951 had already sparked considerable interest in cyclopentadienyl metal compounds, and the synthesis of titanocene dichloride further fueled this exploration. collectionscanada.gc.canih.gov Shortly after, in 1953, the first organotitanium compound with a titanium-phenyl bond, titanium phenyl-tri(isopropoxide), was prepared. chemeurope.com The first methyltitanium compounds were then introduced in 1959. chemeurope.com

A major breakthrough that underscored the industrial relevance of organotitanium chemistry was the development of Ziegler-Natta catalysts, which are formed from titanium chlorides and organoaluminum compounds. wikipedia.orgiupac.org This discovery, for which the Nobel Prize in Chemistry was awarded in 1963, revolutionized polymer science by enabling the stereospecific polymerization of olefins like ethylene (B1197577) and propylene. wikipedia.orgchemeurope.com

The quest to understand the fundamental nature of these compounds continued. Early theoretical speculation on the electronic structure of "titanocene," the parent compound Ti(C₅H₅)₂, began even before its successful synthesis was reported. iastate.edu The actual synthesis of true titanocene proved to be challenging, with initial reports later being identified as a dimeric fulvalene (B1251668) complex. wikipedia.orgiastate.edu It wasn't until 1998 that a genuine titanocene derivative was identified. wikipedia.org

Throughout the latter half of the 20th century and into the 21st, research on cyclopentadienyl titanium complexes has expanded significantly, leading to the development of a diverse array of derivatives with tailored reactivity. This includes mono-cyclopentadienyl "half-sandwich" complexes, ansa-titanocenes with bridged Cp rings, and complexes with substituted cyclopentadienyl ligands, all of which have contributed to the rich and varied chemistry of organotitanium compounds. wikipedia.orgiau.ir

Significance in Modern Organometallic Chemistry and Catalysis

Cyclopentadienyl titanium complexes are of immense importance in modern organometallic chemistry and catalysis, with applications spanning from large-scale industrial processes to fine chemical synthesis. wikipedia.orgnih.gov Their significance stems from their unique electronic and structural properties, which can be finely tuned by modifying the cyclopentadienyl ligands and other ancillary ligands. diva-portal.org

Polymerization Catalysis: One of the most significant applications of cyclopentadienyl titanium complexes is in olefin polymerization. chemeurope.com Titanium-based Ziegler-Natta catalysts, often involving cyclopentadienyl ligands, are workhorses in the production of polyethylene (B3416737) and polypropylene. illinois.edubaranlab.org Mono-cyclopentadienyl titanium complexes, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), are highly effective for the syndiospecific polymerization of styrene (B11656), producing syndiotactic polystyrene (SPS). nih.gov The nature of the cyclopentadienyl ligand, for instance, the use of a pentamethylcyclopentadienyl (Cp*) ligand instead of a simple Cp ligand, can enhance the catalyst's stability and the molecular weight of the resulting polymer. nih.gov Furthermore, half-sandwich titanium complexes have been shown to be highly active catalysts for the polymerization of propylene. rsc.org

Organic Synthesis: Cyclopentadienyl titanium complexes are versatile reagents and catalysts in organic synthesis. chemeurope.com

Tebbe's Reagent: Prepared from titanocene dichloride and trimethylaluminium, Tebbe's reagent is a widely used methylenation agent for converting carbonyl groups into methylene (B1212753) groups, particularly in sterically hindered environments. wikipedia.orgchemeurope.com

Petasis Reagent: Also known as dimethyl titanocene, this reagent is prepared from titanocene dichloride and methyllithium. chemeurope.comwikiwand.com It serves as a more user-friendly alternative to Tebbe's reagent for methylenation reactions. chemeurope.comwikiwand.com

Nugent-RajanBabu Reagent: This Ti(III) reagent, generated in situ from titanocene dichloride, is a one-electron reductant used for the anti-Markovnikov ring-opening of epoxides. wikiwand.com

Hydroamination: Cyclopentadienyltitanium complexes have been developed as efficient catalyst precursors for the intermolecular hydroamination of alkynes, a key reaction for forming carbon-nitrogen bonds. acs.org

Epoxidation: Titanium complexes featuring a tridentate cyclopentadienyl-silsesquioxanate ligand have emerged as highly active and selective catalysts for the epoxidation of alkenes using aqueous hydrogen peroxide, offering an environmentally benign synthetic route. unl.pt

Single-Electron Transfer (SET) Reactions: Low-valent titanocene complexes are tunable SET catalysts. diva-portal.org For example, bis(cyclopentadienyl)titanium dichloride and monocyclopentadienyl titanium trichloride (B1173362) catalyze a range of reactions including epoxide ring-opening, dehalogenation, and reductions. rsc.org

Medicinal Chemistry: An intriguing area of application is the potential of titanocene dichloride as an anticancer agent. wikipedia.orgnih.gov It was the first non-platinum complex to enter clinical trials as a chemotherapy drug, showing activity against various tumor cells. wikipedia.orgnih.govnih.gov Research has focused on its mechanism of action, which is believed to involve interaction with DNA. nih.gov

The table below summarizes some key cyclopentadienyl titanium reagents and their applications in organic synthesis.

Reagent NamePrecursorKey Application
Tebbe's ReagentTitanocene dichlorideMethylenation of carbonyls
Petasis Reagent (Dimethyl titanocene)Titanocene dichlorideMethylenation of carbonyls
Nugent-RajanBabu ReagentTitanocene dichlorideReductive epoxide ring-opening

Fundamental Bonding and Electronic Structure Theories of Cyclopentadienyl Titanium Systems

The bonding and electronic structure of cyclopentadienyl titanium complexes are fundamental to understanding their reactivity and have been the subject of extensive theoretical and experimental investigation. iastate.edunih.gov The cyclopentadienyl ligand (Cp) is a versatile ligand that can bond to a metal in several ways, but the most common is the η⁵-coordination, where all five carbon atoms of the ring are bonded to the metal. wikipedia.org This interaction involves the overlap of the π molecular orbitals of the Cp ligand with the appropriate symmetry s, p, and d orbitals of the titanium atom. wikipedia.org

Molecular Orbital Theory: The electronic structure of metallocenes, including titanocene derivatives, is often described using molecular orbital (MO) theory. iastate.edupsgcas.ac.in For a generic MCp₂ fragment, the ten p-orbitals of the two Cp rings combine to form ten ligand group orbitals. These then interact with the metal's valence orbitals (3d, 4s, 4p for titanium). iastate.edu

In the case of the hypothetical "titanocene" monomer, Ti(C₅H₅)₂, early theoretical studies by Moffitt, and later by Dunitz and Orgel, predicted its electronic ground state. iastate.edu These early models provided a qualitative picture of the orbital energies. iastate.edu More sophisticated computational methods, such as extended Hückel, INDO SCF, and density functional theory (DFT), have since provided more detailed and quantitative insights. iastate.eduiau.ir These studies have explored the relative energies of the frontier molecular orbitals and have been crucial in understanding the bent geometry of many titanocene complexes. iastate.edu For a bent bis(η⁵-cyclopentadienyl)Ti fragment, the orbitals derived from the e₁g orbitals are stabilized upon bending, while those from the a₁g and e₂g are destabilized. iastate.edu

Electronic Configuration and Oxidation States: Titanium has an electron configuration of [Ar]3d²4s². wikipedia.org In its organometallic complexes, the +4 oxidation state is dominant, though oxidation states of +3 and +2 are also common and important, particularly in catalytic cycles. wikipedia.orgthieme-connect.de For example, Ti(III) species are key intermediates in Ziegler-Natta catalysis. wikipedia.org The Ti-C bond is polarized towards carbon due to titanium's low electronegativity, imparting carbanionic character to the carbon atom. chemeurope.com

Spectroscopic and Computational Studies: A variety of techniques have been employed to probe the electronic structure of these complexes. Gas-phase photoelectron spectroscopy, combined with DFT calculations, has been used to investigate the interactions between the titanium d-orbitals and the p-orbitals of other ligands in bent titanocene systems. nih.gov Nuclear Quadrupole Resonance (NQR) spectroscopy has also been used as a sensitive probe of the molecular structure of titanocene dichlorides. rsc.org Computational studies using DFT have been instrumental in analyzing the electronic properties of ansa-titanocene dichlorides, including the calculation of HOMO-LUMO gaps, which indicate the molecule's chemical stability. iau.ir X-ray Absorption Spectroscopy (XAS) at the Ti K-edge provides a direct probe of metal 3d-4p mixing and the covalency of the metal-ligand bonds. nih.gov

The table below presents key theoretical concepts and experimental methods used to study the electronic structure of cyclopentadienyl titanium complexes.

Concept/MethodDescriptionKey Insights
Molecular Orbital (MO) TheoryDescribes the bonding in terms of interactions between metal and ligand orbitals. iastate.edupsgcas.ac.inProvides a framework for understanding the stability, geometry, and electronic properties of the complexes. iastate.edu
Density Functional Theory (DFT)A computational method to calculate the electronic structure of molecules. iastate.eduiau.irUsed to predict geometries, orbital energies (HOMO/LUMO), and other electronic properties. iastate.eduiau.ir
Photoelectron Spectroscopy (PES)An experimental technique that measures the ionization energies of molecules. nih.govProvides direct information about the energies of the molecular orbitals. nih.gov
X-ray Absorption Spectroscopy (XAS)A technique that probes the local electronic and geometric structure around a specific atom. nih.govUsed to study metal-ligand covalency and metal 3d-4p mixing. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Ti B1253105 Cyclopenta-1,3-diene;titanium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Ti

Molecular Weight

180.07 g/mol

IUPAC Name

cyclopenta-1,3-diene;titanium

InChI

InChI=1S/2C5H6.Ti/c2*1-2-4-5-3-1;/h2*1-4H,5H2;

InChI Key

KOMDZQSPRDYARS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.[Ti]

Synonyms

di-pi-cyclopentadienyl-titanium
dicyclopentadienyltitanium
titanocene

Origin of Product

United States

Synthetic Methodologies and Ligand Design Strategies for Cyclopentadienyl Titanium Compounds

Synthesis of Bis(η⁵-cyclopentadienyl)titanium(IV) Compounds

Bis(η⁵-cyclopentadienyl)titanium(IV) complexes, with titanocene (B72419) dichloride, (C₅H₅)₂TiCl₂, as the archetypal example, are a cornerstone of organotitanium chemistry. Their synthesis has been well-established for decades, yet remains a subject of continuous development to access novel derivatives with tailored properties.

Conventional Synthetic Routes and Precursor Chemistry

The most common precursor for the synthesis of bis(η⁵-cyclopentadienyl)titanium(IV) compounds is titanium tetrachloride (TiCl₄). wikipedia.org The seminal and still widely used method for preparing titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, was originally reported by Wilkinson and Birmingham. This route involves the reaction of TiCl₄ with a cyclopentadienyl (B1206354) anion source, typically sodium cyclopentadienide (B1229720) (NaC₅H₅), in an appropriate solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgchemeurope.com

Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl

An alternative approach avoids the pre-formation of the sodium salt by using freshly distilled cyclopentadiene (B3395910) (C₅H₆) directly with titanium tetrachloride. wikipedia.org This reaction generates hydrogen chloride as a byproduct.

Reaction: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl

These fundamental reactions provide the basis for synthesizing a wide range of substituted titanocene dichlorides by employing substituted cyclopentadienyl precursors. The choice of the cyclopentadienyl source is crucial; for instance, attempting to synthesize mono-cyclopentadienyl titanium trichloride (B1173362) (CpTiCl₃) using sodium cyclopentadienide with TiCl₄ often leads to the formation of the more stable bis-substituted product, Cp₂TiCl₂. researchgate.net

Precursor 1Precursor 2ProductSolventReference(s)
Titanium tetrachloride (TiCl₄)Sodium cyclopentadienide (NaC₅H₅)Titanocene dichloride ((C₅H₅)₂TiCl₂)THF wikipedia.orgchemeurope.com
Titanium tetrachloride (TiCl₄)Cyclopentadiene (C₅H₆)Titanocene dichloride ((C₅H₅)₂TiCl₂)THF wikipedia.org

Derivatization via Ligand Substitution and Functionalization

The versatility of bis(cyclopentadienyl)titanium(IV) compounds stems from the ability to modify their structure either by substituting the ancillary ligands (typically chlorides) or by functionalizing the cyclopentadienyl (Cp) rings.

Ligand Substitution: The chloride ligands in titanocene dichloride are susceptible to displacement by a wide range of nucleophiles, allowing access to a vast library of derivatives. wikipedia.org For example, reactions with sodium salts of carboxylates, such as sodium 4-methylbenzoate, yield bis(carboxylato)titanium(IV) complexes. Similarly, water-soluble complexes have been synthesized by reacting Cp₂TiCl₂ with amino acids like L-cysteine and L-methionine. nih.gov Another significant class of derivatives is formed through reactions with Schiff bases and their precursors. For instance, Cp₂TiCl₂ reacts with Schiff bases derived from 2-amino-5-phenyl-1,3,4-thiadiazole and various aldehydes. Bis(hydrazones) derived from 1,1'-diacetylruthenocene also react with Cp₂TiCl₂ to form bimetallic complexes.

Functionalization of Cyclopentadienyl Rings: Modifying the Cp ligands themselves is a powerful strategy for tuning the steric and electronic properties of the complex. This can be achieved by starting with a pre-functionalized cyclopentadiene or by modifying the rings on a pre-formed titanocene complex. An operationally simple and mild strategy involves the 1,3-dipolar cycloaddition between azide-functionalized titanocenes and cyclooctyne (B158145) to yield triazole-substituted titanocenes. researchgate.net Another approach utilizes carboxylate-containing titanocene building blocks, which can be converted to the corresponding acid chlorides and subsequently reacted with various nucleophiles to introduce amide, ester, and ketone functionalities onto the Cp ring. researchgate.net Furthermore, thioalkyne derivatives with functionalized Cp ligands, such as [Ti(η⁵-C₅H₄SiMe₃)₂(SC≡CBuᵗ)₂], have been prepared by reacting the corresponding functionalized titanocene dichloride with lithium alkynethiolates.

Synthesis of Mono(η⁵-cyclopentadienyl)titanium Complexes

Mono(η⁵-cyclopentadienyl)titanium complexes, often called "half-sandwich" complexes, are crucial as catalysts and precursors for more complex molecular architectures. Their synthesis requires methods that can selectively introduce a single Cp ligand onto the titanium center.

Routes to Half-Sandwich Architectures

There are two primary strategies for synthesizing mono(η⁵-cyclopentadienyl)titanium trichloride (CpTiCl₃), a key half-sandwich starting material. The first involves a ligand redistribution reaction where the readily available bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) is treated with an equimolar amount of titanium tetrachloride (TiCl₄). wikipedia.orgchemeurope.comwikipedia.org A similar conversion can be achieved using thionyl chloride (SOCl₂). wikipedia.orgchemeurope.com

Reaction: (C₅H₅)₂TiCl₂ + TiCl₄ → 2 (C₅H₅)TiCl₃

The second strategy involves the direct reaction of TiCl₄ with a controlled amount of a cyclopentadienyl transfer agent. To avoid the preferential formation of the bis-Cp product, which is common with reagents like NaCp, less reactive silyl (B83357) derivatives such as trimethylsilylcyclopentadiene (CpSiMe₃) are often used. researchgate.net This reaction proceeds cleanly to give the desired mono-Cp product. researchgate.net These half-sandwich trichloride complexes serve as valuable precursors for further derivatization, for example, by reacting with the sodium salts of ligands like salicylbenzoxazoles to form complexes such as CpTiLCl₂. rsc.org

PrecursorsProductMethodReference(s)
(C₅H₅)₂TiCl₂, TiCl₄(C₅H₅)TiCl₃Ligand Redistribution wikipedia.orgchemeurope.comwikipedia.org
(C₅H₅)₂TiCl₂, SOCl₂(C₅H₅)TiCl₃Ligand Redistribution wikipedia.orgchemeurope.com
TiCl₄, C₅H₅SiMe₃(C₅H₅)TiCl₃Direct Synthesis researchgate.net

Ligand Scaffolding with Pendant and Bridged Moieties

A more sophisticated approach to ligand design involves incorporating additional donor functionalities into the cyclopentadienyl ligand framework. These can be either pendant arms that can coordinate to the metal center or bridges that tether two Cp rings together, creating so-called ansa-metallocenes.

Ligands with Pendant Arms: Cyclopentadienyl ligands can be synthesized with appended donor groups (e.g., containing N, P, or O atoms) that can coordinate intramolecularly to the titanium center. acs.org This creates a chelate effect, enhancing stability and influencing the metal's reactivity. For example, half-sandwich alkyl-titanium complexes have been stabilized using a cyclopentadienyl ligand with a pendant phosphine (B1218219) tether. csic.esacs.org Similarly, cyclopentadienyl-aromatic ligands with a pendant arene group can coordinate to the titanium in a η⁶-fashion in cationic complexes. core.ac.uk The synthesis of these ligands often involves multi-step organic procedures, followed by metallation with a suitable titanium precursor like TiCl₄. acs.org

Ansa-metallocenes: These complexes feature two cyclopentadienyl (or indenyl) rings linked by a bridge, such as -CH₂CH₂-, -SiMe₂-, or -B(NR₂)-. mdpi.comrsc.org This bridging constrains the geometry of the two Cp rings relative to each other, which has profound implications for catalysis. The synthesis typically involves the preparation of a bridged bis(cyclopentadiene) ligand, followed by deprotonation with an organolithium reagent and subsequent reaction with a titanium source like TiCl₃·3THF or TiCl₄. acs.orguky.edu The nature of the bridge and the substituents on the rings can be varied to create a wide range of chiral and achiral frameworks. mdpi.comresearchgate.net For instance, ethylene-bridged, dimethylsilyl-bridged, and even heterodiatomic -SiMe₂CH₂- bridged ansa-titanocene dichlorides have been synthesized and characterized. nih.gov

Generation of Low-Valent Cyclopentadienyl Titanium Species

The reduction of titanocene dichloride from the stable Ti(IV) oxidation state to lower valent Ti(III) or Ti(II) species unlocks a different realm of reactivity, particularly in radical chemistry and small molecule activation. These low-valent complexes are typically highly reactive and often generated in situ for synthetic applications.

The most common method for generating Ti(III) species is the reduction of (C₅H₅)₂TiCl₂. A variety of reducing agents can be employed, with zinc, manganese, magnesium, and aluminum being frequently used due to their functional group tolerance. wikipedia.orgnih.gov The reduction with one equivalent of a metal like zinc or manganese produces bis(cyclopentadienyl)titanium(III) chloride, [Cp₂TiCl], often referred to as the Nugent-RajanBabu reagent. scielo.org.mxunam.mxwikipedia.org In solution, this Ti(III) species exists in equilibrium between a monomer and a chloride-bridged dimer, [(C₅H₅)₂TiCl]₂. wikipedia.orgnih.gov Recently, lanthanide metals have also been shown to be effective reducing agents, with samarium and ytterbium selectively producing Ti(III) species, while other lanthanides can lead to further reduction. rsc.orgau.dk

Further reduction to Ti(II) derivatives requires stronger reducing agents, such as magnesium or sodium, and is typically performed in the presence of π-acceptor ligands to trap and stabilize the highly reactive "titanocene" fragment, TiCp₂. wikipedia.orgrsc.org This approach is used to synthesize complexes like the dicarbonyl species, Cp₂Ti(CO)₂, and phosphine adducts, Cp₂Ti(PR₃)₂. wikipedia.org Another important Ti(II) synthon is Rosenthal's reagent, Cp₂Ti(η²-Me₃SiC≡CSiMe₃), prepared by reducing Cp₂TiCl₂ with magnesium in the presence of bis(trimethylsilyl)acetylene. wikipedia.org The parent titanocene, Cp₂Ti, is generally not isolable but can be generated transiently. rsc.org

PrecursorReducing Agent / ConditionsProductOxidation StateReference(s)
(C₅H₅)₂TiCl₂Zn, Mn, or Mg[(C₅H₅)₂TiCl]₂ / (C₅H₅)₂TiClTi(III) scielo.org.mxwikipedia.org
(C₅H₅)₂TiCl₂Sm or Yb[Cp₂TiCl]-type complexesTi(III) rsc.orgau.dk
(C₅H₅)₂TiCl₂Mg, 2 CO(C₅H₅)₂Ti(CO)₂Ti(II) wikipedia.org
(C₅H₅)₂TiCl₂Mg, 2 PR₃(C₅H₅)₂Ti(PR₃)₂Ti(II) wikipedia.org
(C₅H₅)₂TiCl₂Mg, Me₃SiC≡CSiMe₃(C₅H₅)₂Ti(η²-Me₃SiC≡CSiMe₃)Ti(II) wikipedia.org

Chemical Reduction Methodologies

The synthesis of lower-valent cyclopentadienyl titanium compounds, which are often the catalytically active species, frequently involves the chemical reduction of stable titanium(IV) precursors, most notably titanocene dichloride (Cp₂TiCl₂). A variety of reducing agents are employed, ranging from alkali and alkaline earth metals to more complex metal hydrides, each offering different levels of reactivity and selectivity.

Commonly used reducing agents include zinc, manganese, magnesium, and aluminum. wikipedia.orgwikipedia.orgwordpress.com The reduction of titanocene dichloride with zinc dust is a classic and widely used method to generate the dimeric bis(cyclopentadienyl)titanium(III) chloride, often referred to as the Nugent-RajanBabu reagent. wikipedia.org This Ti(III) species is a versatile single-electron reductant in organic synthesis. wikipedia.org Similarly, reduction with magnesium or aluminum can yield Ti(II) derivatives, particularly in the presence of π-acceptor ligands like carbon monoxide or phosphines, leading to the formation of complexes such as Cp₂Ti(CO)₂ and Cp₂Ti(PR₃)₂. wikipedia.org

More reactive reducing agents like Grignard reagents and organolithium compounds have also been investigated for the reduction of Cp₂TiCl₂. wikipedia.org However, these can lead to a mixture of products due to competing alkylation or arylation reactions. researchgate.net For instance, the reduction of organodi-π-cyclopentadienyl-titanium(IV) chlorides with zinc or aluminum metal in tetrahydrofuran has been shown to produce a mixture of products, making purification challenging. researchgate.net

The choice of reducing agent and reaction conditions is critical in controlling the oxidation state of the final titanium complex. For example, using one equivalent of a reducing agent can lead to the formation of Ti(III) species, while an excess may produce highly reactive Ti(II) compounds. wordpress.com

Table 1: Chemical Reduction Methods for Cyclopentadienyl Titanium Compounds

Precursor Reducing Agent Product Reference
Cp₂TiCl₂ Zn [(C₅H₅)₂TiCl]₂ wikipedia.org
Cp₂TiCl₂ Mg, CO Cp₂Ti(CO)₂ wikipedia.org
Cp₂TiCl₂ Mg, PR₃ Cp₂Ti(PR₃)₂ wikipedia.org
Cp₂Ti(R)Cl Zn or Al Mixture of products researchgate.net
CpTiCl₃/dmpe n-Butyllithium CpTiCl(dmpe)₂ illinois.edu
[Cp*TiCl(BH₄)]₂ n-Butyllithium Cp*Ti(BH₄)(η²-PP) illinois.edu

Electrochemical Generation of Active Species

Electrochemical methods offer a powerful alternative to chemical reduction for the generation of active cyclopentadienyl titanium species. This technique allows for precise control over the reduction potential, often leading to cleaner reactions and the formation of specific oxidation states that may be difficult to access through chemical means.

The electrochemical reduction of both mono- and dicyclopentadienyl titanium(IV) complexes has been demonstrated to produce the corresponding neutral monocyclopentadienyl titanium(III) complexes. rsc.org The initial reduction forms a radical anion which then rapidly rearranges to the Ti(III) species. rsc.org The mechanism of this reduction has been elucidated through a combination of electrochemical techniques, such as cyclic voltammetry, and electron spin resonance (e.s.r.) spectroscopy. rsc.org

Furthermore, the electrochemical reduction of bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) in the presence of magnesium ions has been studied, clarifying the nature of the generated Ti(III) complexes in solution. researchgate.net These studies have shown that the electrochemical reduction leads to the formation of the Cp₂TiCl₂⁻ anion, whereas chemical reduction with metals like zinc or manganese affords a mixture of Cp₂TiCl and its dimer. researchgate.net The electrochemical approach can thus provide a more direct route to specific monomeric Ti(III) species.

Stereospecific and Chiral Synthesis of Cyclopentadienyl Titanium Derivatives

The development of stereospecific and chiral cyclopentadienyl titanium complexes is of paramount importance for their application in asymmetric catalysis. The strategies to achieve this generally involve the use of chiral ligands, either attached to the cyclopentadienyl ring or as part of a bridging ansa-metallocene framework.

Chiral Ligand Incorporation and Ansa-Metallocene Approaches

One of the most effective strategies for inducing chirality in cyclopentadienyl titanium complexes is the use of ansa-metallocenes. nih.govmdpi.comuni-konstanz.de These are systems where the two cyclopentadienyl rings are linked by a bridge, which restricts the rotation of the rings and creates a rigid, chiral environment around the metal center. uni-konstanz.demdpi.com The synthesis of chiral carbon-bridged Group IV ansa-metallocenes, including those of titanium, has been extensively reviewed. nih.gov

A notable example is the synthesis of racemic ethylene-bis(4,5,6,7-tetrahydro-1-indenyl)titanium dichloride. uni-konstanz.de This synthesis, however, also produces the achiral meso-isomer, which often requires chromatographic separation. uni-konstanz.de The resolution of the racemic mixture can be achieved by forming a diastereomeric complex with a chiral auxiliary, such as a binaphtholate, followed by cleavage to yield the pure enantiomer. uni-konstanz.de

Another approach involves the incorporation of chiral substituents directly onto the cyclopentadienyl ring. For instance, chiral ansa-metallocene complexes have been synthesized using menthyl or neomenthyl groups as chiral auxiliaries on one of the cyclopentadienyl rings. cdnsciencepub.com This can lead to the formation of diastereomers, which in some cases can be separated by crystallization or isomerized using UV irradiation to enrich one of the diastereomers. cdnsciencepub.com

Table 2: Examples of Chiral Ansa-Metallocene Titanium Complexes

Ligand System Chirality Source Resulting Complex Reference
Ethylene-bis(4,5,6,7-tetrahydro-1-indenyl) Bridged rings rac- and meso-isomers uni-konstanz.de
C₅Me₄SiMe₂C₅H₃R* R* = menthyl or neomenthyl Diastereomeric mixture cdnsciencepub.com
Biphenyl-bridged ligand Biphenyl (B1667301) bridge C₂-symmetric complex mdpi.com

Enantioselective Synthesis Pathways

The direct enantioselective synthesis of chiral cyclopentadienyl titanium derivatives aims to produce a single enantiomer without the need for resolving a racemic mixture. Several strategies have been developed to achieve this goal. mdpi.com

One powerful method is the use of optically active precursors for the η⁵-ligands. mdpi.com By starting with an enantiomerically pure ligand, the subsequent metallation reaction can proceed with high diastereo- and enantioselectivity. For example, optically active C₂-symmetric titanium complexes have been synthesized by the metallation of a ligand featuring a chiral biphenyl bridge. mdpi.com

Another pathway involves the stereocontrolled reaction of enantiomerically pure σ-complexes with prochiral anions of η⁵-ligands. mdpi.com This method relies on the transfer of chirality from a pre-existing chiral center to the newly formed stereogenic metal center.

The separation of diastereomers formed by reacting a racemic metallocene with an enantiomerically pure agent is also a viable, though less direct, route to enantiopure complexes. mdpi.com Camphor-derived chiral ligands have also been utilized in the synthesis of chiral titanocenes, although the success of the metallation can be dependent on steric hindrance. mdpi.com

The development of these enantioselective pathways is crucial for the rational design of new chiral catalysts for asymmetric transformations such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. mdpi.com

Mechanistic Aspects of Reactivity and Transformation Pathways of Cyclopentadienyl Titanium Complexes

Redox Chemistry and Oxidation State Interconversions

The reactivity of cyclopentadienyl (B1206354) titanium complexes is significantly influenced by the ability of the titanium center to cycle between different oxidation states, primarily between Ti(IV) and Ti(III). This redox activity is fundamental to their role in various catalytic processes, particularly those involving single-electron transfer.

Titanium(IV)/Titanium(III) Cycling

The interconversion between titanium(IV) and titanium(III) is a key feature of the chemistry of cyclopentadienyl titanium complexes. rsc.orgusp.br The Ti(IV) state, with an electronic configuration of [Ar], is the most thermodynamically stable. usp.br However, Ti(III) complexes can be readily accessed through the reduction of Ti(IV) precursors using reducing agents like manganese, zinc, or magnesium. usp.br The stability of the resulting Ti(III) species is often enhanced by the presence of bulky and good σ- and π-donating ligands, with cyclopentadienyl ligands being the most common. usp.br

The redox potential of the Ti(IV)/Ti(III) couple can be finely tuned by modifying the ligands attached to the titanium center. rsc.orgresearchgate.net For instance, the introduction of electron-withdrawing or electron-donating substituents on the cyclopentadienyl rings can alter the electronic environment of the titanium, thereby influencing the ease of reduction or oxidation. researchgate.net Similarly, the nature of the other ligands (X in Cp₂TiX) also plays a crucial role in modulating the redox properties. chemistryviews.orgmdpi.com This tunability allows for the design of catalysts with specific redox potentials tailored for particular chemical transformations. rsc.orgresearchgate.net

The cycling between Ti(IV) and Ti(III) is central to the catalytic activity of these complexes in single-electron transfer (SET) reactions. rsc.orgvulcanchem.com For example, in many radical reactions, a Ti(IV) precatalyst is reduced in situ to the active Ti(III) species, which then initiates the catalytic cycle by transferring a single electron to a substrate. usp.brmdpi.com At the end of the cycle, the Ti(III) species is reoxidized to Ti(IV), completing the catalytic loop. wiley.comnih.gov

Precursor ComplexReducing AgentResulting Ti(III) SpeciesApplication
Cp₂TiCl₂Zn, Mn, Mg[Cp₂TiCl]₂Single-electron reductant usp.brwikipedia.org
Cp₂TiX₂ (X = various ligands)ZnCp₂TiXCatalysis in single-electron steps chemistryviews.orgnih.gov
CpTiCl₃Mg, LiAlH₄[Ti(η⁵-C₅Me₅)Cl₂] derivativesDinitrogen activation acs.org

Single-Electron Transfer Processes and Radical Intermediates

Cyclopentadienyl titanium complexes, particularly those in the Ti(III) oxidation state, are potent single-electron transfer (SET) agents. vulcanchem.comwikipedia.org This capability allows them to initiate reactions that proceed through radical intermediates. chemistryviews.orgresearchgate.net The generation of radicals via SET from a Ti(III) complex is a cornerstone of their application in organic synthesis. rsc.orgmdpi.com

The process typically begins with the coordination of a substrate to the Lewis acidic Ti(III) center. usp.brwikipedia.org An inner-sphere electron transfer then occurs from the titanium to the substrate, generating a radical anion and a Ti(IV) species. wiley.comnih.gov The formation of a strong titanium-oxygen bond often drives this process, especially in reactions involving oxygen-containing substrates like epoxides. wikipedia.org

Once generated, these radical intermediates can participate in a variety of subsequent transformations, including:

Intramolecular cyclizations: The radical can attack an internal π-system, leading to the formation of cyclic products. mdpi.comresearchgate.net

Intermolecular additions: The radical can add to an external acceptor molecule, forming a new carbon-carbon bond. mdpi.comwikipedia.org

Hydrogen atom transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor. nsf.gov

The ability to generate and control the reactivity of radical intermediates under mild conditions makes cyclopentadienyl titanium complexes valuable catalysts in modern organic chemistry. rsc.orgchemistryviews.org The combination of titanocene(III) catalysis with other catalytic methods, such as photoredox catalysis, has further expanded the scope of these transformations. acs.org

Elementary Steps in Organotitanium Reactions

Oxidative Addition and Reductive Elimination

While less common for early transition metals compared to their late transition metal counterparts, oxidative addition and reductive elimination are important elementary steps in the chemistry of some cyclopentadienyl titanium complexes. These processes typically involve a two-electron change in the oxidation state of the titanium center, often between Ti(II) and Ti(IV). usp.brnih.gov

However, in the context of the more prevalent Ti(III)/Ti(IV) redox couple, these terms are sometimes used to describe single-electron processes. rsc.orgchemistryviews.org For instance, the transfer of a single electron from a Ti(III) center to a substrate to form a radical anion and a Ti(IV) species can be considered a form of oxidative addition. wiley.comnih.gov The subsequent back-electron transfer from a radical intermediate to the Ti(IV) center to regenerate the Ti(III) catalyst and release the product is then termed reductive elimination. wiley.comnih.gov

True two-electron oxidative addition and reductive elimination have been observed in specific cases, for example, the reversible oxidative addition of thiophene (B33073) to a masked Ti(II) complex. nih.govrsc.org Computational studies have provided insights into the mechanisms of these reactions, suggesting that they can proceed through π-type electrocyclic pathways. nih.gov

Ligand Dissociation and Association Dynamics

The coordination environment around the titanium center in cyclopentadienyl titanium complexes is dynamic, with ligands frequently associating and dissociating. acs.orgacs.org This lability is a key factor in their catalytic activity, as it allows for the binding of substrates and the release of products.

The rate of ligand exchange can be influenced by several factors, including the steric bulk of the ligands and the nature of the solvent. acs.orgmdpi.com For example, weakly coordinated solvent molecules, such as diethyl ether or tetrahydrofuran (B95107) (THF), can be readily displaced by substrates or other nucleophiles. acs.org

In some cases, a pendant donor group on a cyclopentadienyl ligand can be involved in a rapid coordination-dissociation equilibrium with the titanium center. acs.org This dynamic behavior can influence the reactivity and catalytic properties of the complex. The study of these dynamics, often using variable-temperature NMR spectroscopy, provides valuable information about the accessibility of the metal center and the mechanism of ligand substitution. acs.org

Substrate Activation Modes

Cyclopentadienyl titanium complexes can activate substrates through several distinct modes. A primary mode of activation is through Lewis acid-base interactions, where the electron-deficient titanium center coordinates to a Lewis basic site on the substrate, such as an oxygen or nitrogen atom. usp.brwikipedia.org This coordination polarizes the substrate, making it more susceptible to subsequent attack.

In the context of radical reactions, substrate activation often involves an inner-sphere electron transfer mechanism. wiley.comnih.gov The substrate first coordinates to the Ti(III) center, and the electron transfer then occurs within this coordination complex. wiley.comwikipedia.org This is in contrast to outer-sphere electron transfer, where the electron transfer happens without prior coordination. The inner-sphere pathway allows for greater control over the regioselectivity of radical generation, as seen in the ring-opening of epoxides. wiley.comnih.gov

Intramolecular Reactivity and Rearrangement Processes of Titanocene (B72419) Derivatives

The intramolecular reactivity of titanocene derivatives encompasses a range of mechanistically fascinating and synthetically useful transformations. These processes are often initiated by the generation of a reactive titanocene species, which can then engage in reactions within the same molecule.

One significant class of intramolecular reactions involves σ-bond metathesis. For instance, certain cationic σ-alkyl titanocene complexes, which lack a β-hydrogen atom, have been shown to undergo a rapid and unprecedented 1,5-σ bond metathesis. This rearrangement proceeds through isomeric ε-agostic intermediates to form a new σ-alkyl species. nih.gov If the newly formed complex contains a β-hydrogen, it can then undergo further reactions like the elimination of H₂ or an alkene. nih.gov This pathway highlights the ability of the titanium center to activate C-H bonds within its own ligand framework, leading to complex molecular rearrangements.

Another key aspect of intramolecular reactivity is the cyclization of substrates tethered to the titanocene complex. Titanocene(III) chloride (Cp₂TiCl) is a versatile single-electron-transfer (SET) reagent that can initiate radical reactions. rsc.org For example, it can promote the intramolecular addition of radicals generated from epoxides onto activated alkenes, a strategy that has been employed in the synthesis of polycyclic β-lactam antibiotics. researchgate.net The mechanism involves the homolytic ring-opening of an epoxide to generate a carbon-centered radical, which then adds to an intramolecular π-system. rsc.orgresearchgate.net

Rearrangements involving the migration of fragments between the titanium center and its ligands are also documented. A notable example is the rearrangement of the titanocene pentasulfide derivative, (C₅H₅)₂TiS₅, which involves the migration of an organic fragment from the titanium metal to a sulfur atom in the polysulfide chain. acs.orgacs.org Furthermore, irreversible intramolecular rearrangements can sometimes lead to catalyst deactivation. In titanocene-catalyzed hydrogenations, the active Ti(III) hydride species can undergo rearrangement through the exchange of hydrogen atoms between the cyclopentadienyl ligand and the titanium-bound hydride, forming an inactive species. mdpi.com

The ephemeral nature of titanocene itself is due to its high reactivity, which leads to self-insertion reactions. In the absence of other substrates, one titanocene molecule can insert into a C-H bond of another, leading to the formation of dimeric structures like the bisfulvenyl hydride dimer. researchgate.net This inherent reactivity underscores the diverse intramolecular pathways available to titanocene derivatives.

Stereochemical Control in Titanium-Mediated Reactions

The architecture of cyclopentadienyl titanium complexes, particularly the nature of the cyclopentadienyl ligands and ancillary ligands, provides a powerful platform for controlling the stereochemical outcome of chemical reactions. This control is manifested in diastereoselective and enantioselective transformations, as well as in the regioselectivity of catalytic processes.

Titanium-based catalysts have proven highly effective in achieving high levels of diastereoselectivity and enantioselectivity in a wide array of chemical reactions. The stereochemical outcome is often governed by the specific ligands coordinated to the titanium center, which create a chiral environment around the metal.

In diastereoselective reactions , such as aldol (B89426) additions, the coordination of Lewis bases to the titanium center can dramatically influence the reaction's transition state. For example, in TiCl₄-mediated aldol reactions, the addition of tetrahydrofuran (THF) can significantly improve diastereomeric ratios, up to 97:3, by altering the aggregation state of the titanium enolate. organic-chemistry.org The choice of titanium precursor itself is also crucial; for instance, TiCl₄ with THF may favor syn aldol products, while Ti(i-PrO)Cl₃ can lead to anti adducts. organic-chemistry.org Chelation control is another pivotal element, where a chelated transition-state model can rationalize the formation of non-Evans anti aldol products, contrasting with the non-chelated model that leads to Evans syn products. acs.org Titanocene complexes have also been used to mediate diastereoselective reductive cyclizations of enones to produce γ-butyrolactones with complete diastereoselectivity. acs.org Similarly, titanocene(III)-promoted pinacol (B44631) coupling reactions of aldehydes can afford 1,2-diols with good threo-selectivity. nih.gov

Enantioselective catalysis with chiral titanium complexes has been extensively developed for various transformations. Chiral titanocene hydrides are effective catalysts for the enantioselective reduction of unsaturated compounds like alkenes and imines. mdpi.com The mechanism for alkene hydrogenation involves the formation of a η²-complex between the olefin and the titanocene hydride, followed by hydride transfer through a four-center transition state. The steric bulk on the chiral ligand framework dictates the facial selectivity of the olefin approach, thereby controlling the enantioselectivity. mdpi.com

For carbon-carbon bond-forming reactions, chiral titanium catalysts prepared in situ from precursors like titanium tetraisopropoxide and chiral ligands such as (R)-H₈-BINOL or TADDOL derivatives are widely used. acs.orgrsc.org These systems are highly effective for the enantioselective addition of nucleophiles to carbonyl compounds. For instance, the addition of dialkylzinc reagents to aldehydes can be catalyzed by chiral titanium complexes, with mechanistic studies suggesting that the role of the organozinc is to transfer the alkyl group to titanium. acs.org Similarly, the enantioselective alkynylation of aldehydes to produce chiral propargylic alcohols can achieve high enantiomeric excesses (up to 96.2% ee). rsc.org The use of proline-derived ligands has also enabled the enantioselective synthesis of propargyl alcohols with moderate to high enantioselectivities (68-82% ee). chemrxiv.org

Table 1: Examples of Enantioselective Titanium-Mediated Reactions
Reaction TypeCatalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
AlkynylationTi(OiPr)4 / (R)-H8-BINOLAromatic AldehydesChiral Propargylic AlcoholsUp to 96.2% rsc.org
AlkynylationTitanium / Proline-derived Ligands / DiethylzincAromatic/Heterocyclic AldehydesPropargyl Alcohols68-82% chemrxiv.org
Alkyl AdditionBis(sulfonamide) / Ti(OiPr)4 / DialkylzincAldehydesChiral Secondary AlcoholsHigh acs.org
HydrogenationChiral Titanocene HydrideTrisubstituted AlkenesChiral AlkanesHigh mdpi.com
[3+2] CycloadditionTi(salen) complexesCyclopropyl Ketones / AlkenesChiral CyclopentanesHigh for electron-rich alkenes nih.gov

Regioselectivity, the control over which of several possible positions on a molecule reacts, is a critical aspect of catalysis. Cyclopentadienyl titanium complexes exhibit remarkable catalyst-controlled regioselectivity in a variety of transformations, often by influencing the stability of intermediates or the transition states of competing pathways.

A prominent example is the titanocene-catalyzed regiodivergent radical arylation of epoxides. nih.gov In this process, a single enantiomerically pure epoxide substrate can be converted into one of two constitutional isomers (e.g., an indoline (B122111) or a tetrahydroquinoline) simply by choosing the appropriate enantiomer of the chiral titanocene catalyst. nih.govresearchgate.net The regioselectivity of the initial epoxide ring-opening is controlled by the absolute configuration of the catalyst's cyclopentadienyl ligands and the nature of its inorganic ligand (e.g., Cl vs. OTs). nih.gov This control stems from an inner-sphere electron transfer from the titanium catalyst to the coordinated epoxide, where the chiral ligand environment dictates which C-O bond is cleaved. d-nb.info

Titanocene(III) chloride has also been utilized for the highly regioselective reduction of epoxides. In the presence of a hydrogen atom donor, it facilitates the anti-Markovnikov opening of epoxides to yield the corresponding alcohols. rsc.org This methodology has been applied to the regioselective synthesis of allylic alcohols from 2,3-epoxy alcohols and the reduction of vinyl epoxides. rsc.org Another titanocene-catalyzed domino reaction involves the regioselective ring-opening of an epoxide followed by a defluorinative cross-coupling, demonstrating high control in complex transformations. organic-chemistry.org

In hydroamination reactions, titanocene catalysts can also exert strong regiochemical control. For the intramolecular hydroamination of terminal alkynes, the regioselectivity between Markovnikov and anti-Markovnikov addition is rationalized by steric interactions during the formation of the key azametallacyclobutene intermediate. libretexts.org Computational studies have indicated that the stability of the intermediate Ti-imido alkyne species is the determining factor for the regiochemical outcome. libretexts.org

Table 2: Examples of Regioselective Titanium-Mediated Transformations
Reaction TypeCatalyst SystemSubstrateKey FeatureReference
Radical Arylation of EpoxidesChiral Titanocene DichlorideEnantiopure EpoxidesRegiodivergent synthesis of indolines or tetrahydroquinolines controlled by catalyst chirality. nih.gov
Epoxide ReductionCp₂TiCl / H-donorEpoxidesAnti-Markovnikov ring-opening to form alcohols. rsc.org
Barbier-type ReactionCp₂TiClFarnesal / Farnesyl chlorideα-regioselective C-C bond formation. rsc.org
HydroaminationTitanocene complexesTerminal AlkynesRegioselectivity (Markovnikov vs. anti-Markovnikov) controlled by sterics in the azametallacyclobutene intermediate. libretexts.org
Domino Epoxide Opening/Cross-CouplingCp₂TiCl₂Epoxides / Trifluoromethyl-alkenesComplete regioselectivity in the initial epoxide ring-opening. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of Cyclopentadienyl Titanium Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy stands as a powerful tool for probing the structure and dynamics of cyclopentadienyl (B1206354) titanium complexes in solution.

Multinuclear NMR for Coordination Environment and Fluxionality

Multinuclear NMR, including ¹H, ¹³C, and even ⁴⁷Ti/⁴⁹Ti NMR, provides a wealth of information about the coordination environment of the titanium atom. The chemical shifts of the cyclopentadienyl (Cp) protons and carbons are sensitive to the nature of the other ligands attached to the titanium center. For instance, in substituted benzoato titanocene (B72419) complexes of the type (C₅H₅)₂Ti(O₂CC₆H₄X)₂, the ¹H and ¹³C NMR chemical shifts of the phenyl carbons and the cyclopentadienyl rings are influenced by the electronic effects of the substituent X. rsc.org An extremely long-range interaction between the substituent and the cyclopentadienyl carbon atoms has been observed, demonstrating the sensitivity of NMR to subtle electronic changes. rsc.org

In complexes like bis(η⁵-cyclopentadienyl)difluorotitanium(IV), the ¹H NMR spectrum shows a single peak for the equivalent protons of the η⁵-C₅H₅ rings, confirming the pentahapto coordination. nih.gov The chemical shift of this peak provides information about the electron density at the titanium center.

Furthermore, NMR is instrumental in studying the fluxional behavior of certain cyclopentadienyl titanium compounds. researchgate.netslideshare.net A classic example is tetracyclopentadienyl titanium, Ti(C₅H₅)₄, which contains both η⁵- and η¹-bound Cp rings. Variable-temperature ¹³C CP/MAS NMR has shown that even in the solid state, a sigmatropic rearrangement of the η¹-cyclopentadienyl rings occurs. osti.gov At higher temperatures, the signals for the different types of Cp rings coalesce, indicating a rapid interchange between the η¹- and η⁵-binding modes on the NMR timescale. slideshare.netyoutube.com This dynamic process highlights the non-rigid nature of these molecules. slideshare.netosti.gov

CompoundNucleusChemical Shift (δ, ppm)SolventReference
[Ti(η⁵-C₅H₅)₂F₂]¹H6.53CDCl₃ nih.gov
(C₅H₅)₂TiS₅¹H5.59 and 5.50d⁸-toluene acs.org
Cp₂Ti(btmsa)¹³C-- acs.org
[{η⁵-C₅H₄Si(CH₃)₂CH₂CH₂C₈F₁₇}{η⁵-C₅H₄Si(CH₃)₃}TiCl₂]¹³C-- researchgate.net
[TiCp₂SeₓS₅₋ₓ]¹³C-CS₂ researchgate.net

Interactive Data Table: Click on the column headers to sort the data.

Dynamic NMR for Ligand Exchange Kinetics

Dynamic NMR (DNMR) is a specialized NMR technique used to study the kinetics of chemical exchange processes that occur on the NMR timescale. researchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants and activation parameters for these dynamic processes. acs.orgacs.org

A prominent example is the study of the chair-to-chair inversion of the TiS₅ ring in bis(η⁵-cyclopentadienyl)titanium pentasulfide, (C₅H₅)₂TiS₅. acs.orgacs.org At room temperature, the two cyclopentadienyl rings are inequivalent due to the conformation of the pentasulfide ring, resulting in two separate signals in the ¹H NMR spectrum. ilpi.com As the temperature is increased, these signals broaden, coalesce into a single broad peak, and finally sharpen to a single line, indicating that the chair-to-chair inversion is fast on the NMR timescale. ilpi.com From an Arrhenius or Eyring plot of the rate constants obtained at different temperatures, the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the ring flip can be calculated. acs.org

Similarly, variable-temperature ³¹P{¹H} NMR has been used to study the lability of phosphine (B1218219) ligands in complexes like CpTiCl(dmpe)₂. The broadening of the NMR signals at higher temperatures suggests a rapid exchange between coordinated and free phosphine ligands. illinois.edu These kinetic studies are crucial for understanding the mechanisms of ligand substitution and catalytic reactions involving cyclopentadienyl titanium compounds.

Vibrational Spectroscopy for Active Site Probing

Infrared (IR) Spectroscopy for Metal-Ligand Bonds and Vibrational Modes

Infrared (IR) spectroscopy is a valuable technique for probing the bonding and structure of cyclopentadienyl titanium compounds by identifying their characteristic vibrational modes. researchgate.net The IR spectrum provides information on the bonds within the cyclopentadienyl ring, the bonds between the titanium atom and the Cp ring, and the bonds between titanium and other ligands. nih.govnih.gov

In a typical bis(cyclopentadienyl)titanium complex like [Ti(η⁵-C₅H₅)₂Cl₂], the IR spectrum displays characteristic bands for the Cp ring, including C-H stretching (around 3100 cm⁻¹), C-C stretching (around 1440 cm⁻¹), in-plane C-H bending (around 1015 cm⁻¹), and out-of-plane C-H bending (around 820 cm⁻¹). nih.govresearchgate.netbeilstein-journals.orgscielo.brspectrabase.com

Crucially, the far-infrared region of the spectrum contains information about the metal-ligand vibrations. The Ti-Cp stretching vibrations are typically observed in the range of 300-450 cm⁻¹. nih.gov For instance, in a series of (R-Cp)₂M(NCS)₂ complexes (where M = Ti, Zr, Hf), the symmetric M-Cp stretching vibration (A₁) appears around 365 cm⁻¹, while the asymmetric stretch (B₁) is found around 420 cm⁻¹ for the titanium complexes. nih.gov The positions of these bands are influenced by the central metal atom and the substituents on the cyclopentadienyl ring. nih.gov

Furthermore, the vibrational frequencies of other ligands attached to the titanium center, such as Ti-Cl, Ti-F, or Ti-N bonds, can be identified. nih.govscholarsresearchlibrary.com In [Ti(η⁵-C₅H₅)₂F₂], the Ti-F stretching modes are observed at 564 and 539 cm⁻¹. nih.gov The analysis of these metal-ligand vibrational modes provides direct insight into the strength and nature of the coordination bonds at the titanium active site.

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
[Ti(η⁵-C₅H₅)₂F₂]ν(C-H)3108 nih.gov
[Ti(η⁵-C₅H₅)₂F₂]ν(C-C)1442 nih.gov
[Ti(η⁵-C₅H₅)₂F₂]δ(C-H)1016 nih.gov
[Ti(η⁵-C₅H₅)₂F₂]π(C-H)874/822 nih.gov
[Ti(η⁵-C₅H₅)₂F₂]ν(Ti-F)564, 539 nih.gov
(R-Cp)₂Ti(NCS)₂νₛ(Ti-Cp) (A₁)ca. 365 nih.gov
(R-Cp)₂Ti(NCS)₂νₐₛ(Ti-Cp) (B₁)ca. 420 nih.gov
(Cp-R)₂M-NCSν(M-N)450-480 scholarsresearchlibrary.com
(Cp-R)₂M-NCSν(M-O)425-440 scholarsresearchlibrary.com
(Cp-R)₂M-NCSν(M-Cl)340-350 scholarsresearchlibrary.com

Interactive Data Table: Click on the column headers to sort the data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Titanium(III) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically for studying paramagnetic species, i.e., those with unpaired electrons. rsc.orguni-bonn.de It is therefore indispensable for the characterization of cyclopentadienyl titanium(III) complexes, which have a d¹ electronic configuration. rsc.orgwashington.edursc.orgresearchgate.netacs.org

The EPR spectrum provides information about the electronic structure and the local environment of the Ti(III) center through the g-tensor and hyperfine coupling constants. researchgate.net The g-values are characteristic of the electronic state of the Ti(III) ion and are sensitive to the coordination geometry and the nature of the ligands. washington.edunih.gov For example, the EPR spectrum of [Cp₂TiCl(THF)] exhibits an isotropic g-value of 1.976, which is characteristic of a trivalent [Cp₂TiCl]-type complex. rsc.org In contrast, dinuclear Ti(III) complexes can exhibit more complex EPR spectra due to magnetic coupling between the two metal centers. scispace.com

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, such as ⁴⁷Ti (I=5/2), ⁴⁹Ti (I=7/2), ¹H, or ³¹P, providing information about the delocalization of the unpaired electron onto the ligands and the identity of the atoms coordinated to the titanium. researchgate.net For example, in cationic Ti(III) phosphine complexes, coupling to the ³¹P nucleus is observed, and the magnitude of the coupling constant provides insight into the Ti-P bond. researchgate.net

Advanced pulse EPR techniques, such as ENDOR (Electron-Nuclear Double Resonance) and HYSCORE (Hyperfine Sublevel Correlation), offer even higher resolution and can be used to probe the local coordination environment of the paramagnetic Ti(III) species with great detail, providing information on the nature of the ligands and their bonding interactions. rsc.org

Compoundg-value(s)CommentsReference
[Cp₂TiCl(THF)]gᵢₛₒ = 1.976Monomeric Ti(III) species rsc.org
(Cp₂Ti)₂Ogᵢₛₒ = 1.977 (RT), gᵢₛₒ = 1.979 (2K)Triplet ground state, ferromagnetic coupling scispace.com
[Cp₂Ti(CH₃CN)₂]₂[ZnCl₄]g = 1.983Hyperfine coupling to ⁴⁹Ti and ⁴⁷Ti observed researchgate.net
Cationic Ti(III) phosphine complex (3)g = 1.986Coupling to one phosphorus nucleus researchgate.net
Cationic Ti(III) phosphine complex (4)g = 1.989Coupling to two phosphorus nuclei researchgate.net
[(Cp₂Ti)₂(O₂C₃TMS₂)] (11)g₁=1.983, g₂=1.988, g₃=1.981, D=0.0100 cm⁻¹Dinuclear S = 1 Ti(III)/Ti(III) species nih.gov
Mononuclear Ti(III) compound (15)g = 1.984Isotropic EPR spectrum nih.gov
Mixed-valent Ti(IV)/Ti(III) compound (16)g = 2.001Isotropic EPR spectrum, significant valence localization nih.gov
Ti(III) dimeric complex (9a)g = 1.972- acs.org
Ti(III) dimeric complex (9b)g = 1.976- acs.org
[Ti(Cp)₂(tcm)₂]gᵢₛₒ = 1.961Non-solvated species rsc.org
[Ti(Cp*)₂(NCS)]gᵢₛₒ = 1.977Solvent adduct in THF rsc.org
[K(18-crown-6)][M(Cp)₂{[Si(SiMe₃)₂SiMe₂]₂}]-Rhombic pattern with hyperfine coupling to ⁹¹Zr rsc.org
Cp₂TiH₃AlCTMS₃g = [2.003, 1.992, 1.971]Rhombic g tensor, d(z²) ground state nih.gov
[Ti(nacnac)(CH₂tBu)₂]gₓ=1.898, gᵧ=1.981, g₂=1.996Nearly axial g tensor chemrxiv.org

Interactive Data Table: Click on the column headers to sort the data.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the absorbing atom, in this case, titanium. uu.nl XAS is particularly valuable because it can be applied to crystalline solids, amorphous materials, and solutions. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and the region up to ~50 eV above it, is sensitive to the oxidation state and coordination geometry of the titanium atom. kyoto-u.ac.jp The pre-edge features in the Ti K-edge XANES spectra of cyclopentadienyl titanium complexes are particularly informative. The intensity and energy of these pre-edge peaks are related to the degree of 4p-3d orbital mixing, which is influenced by the coordination geometry. kyoto-u.ac.jp A clear linear correlation has been found between the Ti 4p orbital contribution to unoccupied orbitals and the experimental Ti K-edge pre-edge intensity for various Ti cyclopentadienyl complexes. kyoto-u.ac.jp

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic structure around the titanium atom. Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the titanium atom (bond lengths), and their coordination numbers. This information is crucial for determining the precise coordination geometry around the titanium center in both well-defined complexes and in more complex systems like catalytic intermediates.

While specific XAS data for "Cyclopenta-1,3-diene;titanium" compounds is less commonly published in extensive detail compared to other techniques, the principles of XAS are widely applied to transition metal complexes to elucidate their structure. uu.nl

Single-Crystal X-ray Diffraction for Solid-State Structure-Reactivity Correlations

Elucidation of Distorted Geometries and Bond Length Variations

The coordination geometry around the titanium center in most cyclopentadienyl titanium complexes is best described as a distorted tetrahedron. In a typical titanocene dihalide like bis(π-cyclopentadienyl)titanium dichloride, (C₅H₅)₂TiCl₂, the titanium atom is coordinated to the centroids of the two cyclopentadienyl (Cp) rings and two halide ligands. researchgate.netcdnsciencepub.comcdnsciencepub.com SCXRD studies reveal that the angles between the ligands deviate significantly from the ideal tetrahedral angle of 109.5°. For instance, in (C₅H₅)₂TiCl₂, the Cl-Ti-Cl bond angle is approximately 94.95°, while the angle between the Cp ring centroids (Cp-Ti-Cp) is around 132.84°. researchgate.net This distortion is a hallmark of d⁰ bent metallocenes and is crucial for their reactivity, as it creates an open wedge-shaped space between the other two ligands, making the metal center accessible for substrate coordination.

Variations in the ligands attached to the Cp₂Ti fragment lead to predictable changes in bond lengths and angles, which in turn influence the compound's reactivity.

Halide Variation: In the series [Ti(η⁵-C₅H₅)₂X₂], changing the halide (X) from F to Cl results in changes to the molecular geometry. In [Ti(η⁵-C₅H₅)₂F₂], the F-Ti-F angle is 96.0° and the Cp-Ti-Cp angle is 128.53°. nih.gov The Ti-F bond distances are approximately 1.85-1.86 Å, significantly shorter than the average Ti-Cl bond length of 2.364 Å in the dichloro analogue, consistent with the higher electronegativity and smaller ionic radius of fluoride. researchgate.netnih.gov

Alkoxide Ligands: The introduction of alkoxide ligands can lead to more dramatic structural changes, suggesting significant electronic effects. In Cp₂TiCl(OᵗBu), the Ti-O-C bond angle is exceptionally wide at 172.5°, and the Ti-O bond is notably short (1.786 Å). nih.gov These features are indicative of strong π-donation from the oxygen lone pairs to the electron-deficient titanium center. This π-bonding character can modulate the Lewis acidity of the titanium and influence its catalytic activity. Comparison with the bromo analogue, Cp₂TiBr(OᵗBu), shows a slightly longer Ti-O bond (1.798 Å) and a smaller Ti-O-C angle (169.2°), indicating that the more electronegative chloride ligand better supports π-donation from the alkoxide. nih.gov

Other Ligands: In complexes like Cp₂Ti(B₃H₈), the B₃H₈ ligand acts as a bidentate donor, with Ti-B distances of 2.600 Å and Ti-H distances of 1.96 Å. illinois.edu In pseudo-halide derivatives, SCXRD confirms the coordination mode of the ligand, such as the N-coordination of cyanate (B1221674) and thiocyanate (B1210189) groups to the titanium center. nih.gov In (cyclopentadienyl)(pyrrolide)titanium(IV) complexes, the geometry is also a distorted tetrahedron, with Ti-N bond lengths around 1.96-2.01 Å, indicating strong σ-donation from the pyrrolide nitrogen. acs.org

These crystallographically determined variations in bond lengths and angles provide a static picture that helps rationalize the dynamic reactivity of these compounds, from catalytic olefin polymerization to their roles in organic synthesis. acs.orgnih.gov

Selected Bond Lengths and Angles in Cyclopentadienyl Titanium Compounds from SCXRD
CompoundTi-X Bond Length (Å)Ti-Cp (centroid) (Å)X-Ti-X Angle (°)Cp-Ti-Cp Angle (°)Reference
(C₅H₅)₂TiCl₂2.364 (avg, X=Cl)2.058 (avg)94.95132.84 researchgate.net
[Ti(η⁵-C₅H₅)₂F₂]1.856 (avg, X=F)N/A96.0128.53 nih.gov
Cp₂TiCl(OᵗBu)2.410 (X=Cl), 1.786 (X=O)2.103 (avg)94.40 (O-Ti-Cl)129.5 nih.gov
Cp₂TiBr(OᵗBu)2.530 (X=Br), 1.798 (X=O)2.10 (avg)N/A (O-Ti-Br)129.5 nih.gov
[Cp*TiCl(BH₄)]₂2.440 (X=Cl)N/A90.03 (Cl-Ti-Cl)N/A illinois.edu
[(η-C₅H₅)₂Ti{OC(O)CH₂PPh₂}₂Au₂Cl₂]1.960 (avg, X=O)N/A95.8 (O-Ti-O)132.89 acs.org

Conformational Analysis and Intermolecular Interactions

Beyond establishing bond lengths and angles, single-crystal X-ray diffraction provides crucial information on the preferred conformations of cyclopentadienyl titanium compounds in the solid state. The relative orientation of the cyclopentadienyl rings and other ligands, as well as the packing of molecules in the crystal lattice, are determined by a subtle interplay of steric and electronic factors, including non-covalent intermolecular interactions.

Conformational analysis of the Cp rings themselves reveals preferences for either staggered or eclipsed arrangements. In [Ti(η⁵-C₅H₅)₂F₂], the two Cp rings adopt a staggered conformation. nih.gov Interestingly, the crystal structure of an NHC-stabilized triplet titanocene shows the presence of three independent molecules in the unit cell, exhibiting different orientations of the Cp ligands, including both eclipsed and staggered conformers. rsc.org This highlights that the energy barrier between these conformations can be low, allowing for multiple arrangements to coexist in the solid state.

The relative orientation between different ligands is also a key conformational feature. In (cyclopentadienyl)(pyrrolide)titanium complexes, the dihedral angle between the Cp ring and the pyrrolide ring is strongly influenced by the substituents on the Cp ring. acs.org For CpTiCl₂(C₄H₄N), the pyrrolide ring is almost perpendicular to the Cp ring (dihedral angle = 88.3°), whereas for the more sterically demanding Cp* analogue, Cp*TiCl₂(2,4-Me₂-3-EtC₄HN), the dihedral angle is much smaller (8.3°). acs.org In ansa-bridged complexes, where the Cp ring is tethered to another coordinating group, the conformation is constrained. For [{η⁵-C₅Me₄CH₂-C(NMe₂)=N}TiCl₂], the plane of the Cp ring and the mean plane of the amidinate fragment are nearly perpendicular, with a dihedral angle of 88.08°. iucr.org In the bimetallic complex PhB{(η⁵-C₅H₄)TiCl₃}₂, the two (η⁵-C₅H₄)TiCl₃ units are twisted away from each other, with an angle of 41° between the Cp ring planes. capes.gov.br

Theoretical and Computational Chemistry in Cyclopentadienyl Titanium Research

Quantum Chemical Calculations (DFT, Ab Initio, B3LYP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the properties of cyclopentadienyl (B1206354) titanium compounds. researchgate.netresearchgate.net Methods like ab initio calculations and specific functionals such as B3LYP offer a balance of accuracy and computational cost, making them suitable for studying these complex systems. acs.orgiastate.eduscispace.com

Electronic Structure and Bonding Analysis

Theoretical studies have been crucial in elucidating the electronic structure and the nature of bonding in cyclopentadienyl titanium complexes. acs.orgiastate.eduiau.ir Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are employed to understand intramolecular and intermolecular charge transfer. researchgate.net

Key findings from these analyses include:

Metal-Ligand Interactions : Topological analysis reveals strong Ti-C interactions, though the cyclopentadienyl rings are not always covalently bonded to the central titanium ion through all their carbon atoms. researchgate.net The Ti-Cl bond is identified as the strongest metal-ligand bond in certain titanocene (B72419) dichlorides. researchgate.net

Molecular Orbitals : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding charge transfer within the molecule. iau.ir In many titanocene derivatives, the HOMO is located on the cyclopentadienyl rings and the titanium atom, while the LUMO is primarily centered on the titanium atom. This distribution facilitates ligand-to-metal charge transfer (LMCT) transitions. acs.org

Reduction Processes : DFT calculations have shown that the first reduction of many bis(cyclopentadienyl) titanium(IV) derivatives is metal-based, corresponding to the reversible Ti(IV)/Ti(III) redox couple. rsc.orgrsc.org The nature of the second, irreversible reduction can be either metal- or ligand-based, depending on the electronic structure of the LUMO. rsc.org For neutral complexes, it's often a metal-based Ti(III)/Ti(II) reduction, whereas for cationic complexes, it can involve ligand reduction. rsc.orgrsc.org

A DFT study on ansa-titanocene dichloride provided insights into its electronic properties through molecular orbital analysis, polarizability, and NBO theory. iau.ir The calculated HOMO and LUMO energies indicated the occurrence of charge transfer within the molecule. iau.ir

Prediction of Ground States and Spin Multiplicities

Computational methods are essential for predicting the ground state and spin multiplicities of cyclopentadienyl titanium complexes, which can be challenging to determine experimentally. acs.orgiastate.edu

High-level ab initio and DFT calculations on the titanocene monomer have predicted a triplet ground state with parallel and freely rotating cyclopentadienyl rings. acs.orgiastate.edu This theoretical finding suggests that the experimentally isolated "titanocene" is likely a dimeric form. acs.orgiastate.edu For a dinuclear monopentamethylcyclopentadienyltitanium(III) dichloride complex, computational studies using CASPT2//CASSCF and BS-DFT methods revealed a singlet ground state with a significant singlet-triplet energy gap. scispace.com

In a study of tetrametallic monocyclopentadienyltitanium(III) complexes, DFT calculations were used to explore various electronic spin distributions to understand the magnetic properties. acs.org While an open-shell singlet spin state appeared to be the most stable energetically, it had high spin contamination. acs.org Further calculations of higher multiplicity states were necessary to align with experimental magnetic moment data, which indicated a paramagnetic nature. acs.org

Reaction Mechanism Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving cyclopentadienyl titanium complexes, including catalytic processes.

Transition State Characterization and Energy Profile Mapping

By mapping the potential energy surface, computational chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway. taylorandfrancis.com For instance, in the titanocene-catalyzed hydrosilylation of acetophenone, possible transition states have been computationally explored. researchgate.net

In a study of titanocene-mediated 3-exo cyclizations, a gradient-corrected DFT method (BP86) was found to be a reliable tool. nih.gov The calculations revealed important kinetic and thermodynamic aspects of cyclopropane (B1198618) formation. nih.gov The study showed that the cyclization is thermodynamically favorable and that the stereoselectivity is governed by the stability of the intermediates, leading preferentially to trans-disubstituted products. nih.gov

Computational analysis of the reaction between titanocene polysulfides and sulfenyl chlorides identified a concerted, polarized, and late transition state for the rate-limiting S-S bond formation step. rsc.org The transfer of sulfur from the titanocene to the sulfur chloride was found to proceed through a four-membered transition state. rsc.org

Simulation of Catalytic Cycles

Theoretical simulations are used to model entire catalytic cycles, offering insights that can lead to the design of more efficient catalysts. semanticscholar.org The mechanism of enantioselective reductions of alkenes by chiral titanocenes has been illustrated through such simulations. mdpi.com The process involves the formation of a η²-complex between the olefin and the titanium hydride, followed by the transfer of the hydride to the olefinic carbon via a four-center transition state. mdpi.com

In the context of ethylene (B1197577) polymerization catalyzed by half-titanocene complexes, DFT calculations have been used to investigate the initiation stage. semanticscholar.org The free energy profiles for this stage were calculated to understand the influence of different ancillary groups on the catalytic activity. semanticscholar.org Similarly, the proposed catalytic cycle for the [3+2] cycloaddition catalyzed by Ti(salen) complexes was computed, starting with the generation of an active Ti(III) catalyst. nih.gov The reaction proceeds through a transition state for reductive ring opening to form a radical intermediate. nih.gov

Computational Spectroscopy for Experimental Data Interpretation

Computational spectroscopy plays a vital role in assigning and interpreting experimental spectra of cyclopentadienyl titanium complexes. mdpi.com By calculating spectroscopic parameters, researchers can gain a more definitive understanding of the molecular structures and electronic transitions observed.

For example, TD-DFT calculations have been used to study the electronic spectra of titanocene derivatives. researchgate.net These calculations show that the complexes strongly absorb in the UV region, with transitions being mainly of LMCT, LLCT (ligand-to-ligand charge transfer), and ILCT (intra-ligand charge transfer) character. researchgate.net

In the study of titanocene selenide (B1212193) sulfides, the assignment of 77Se NMR spectra was definitively established through PBE0/def2-TZVPP calculations of 77Se chemical shifts. mdpi.com The excellent agreement between the computed and observed chemical shifts provided a reliable basis for the assignment, resolving ambiguities from experimental data alone. mdpi.com Similarly, computational models have been used to analyze the emission data of arylethynyltitanocenes, indicating that the lowest-energy excited state is of ³LMCT origin. acs.org

Catalytic Applications of Cyclopentadienyl Titanium Complexes in Organic Synthesis and Polymerization

Olefin and Diene Polymerization Catalysis

The application of cyclopentadienyl (B1206354) titanium complexes in olefin polymerization has revolutionized the polymer industry, enabling the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and specific stereostructures.

Ziegler-Natta and Single-Site Catalyst Development

The journey of cyclopentadienyl titanium complexes as polymerization catalysts began with their use in Ziegler-Natta systems. Early homogeneous Ziegler-Natta catalysts included systems like bis(cyclopentadienyl)titanium dichloride activated with an alkyl aluminum chloride, though they initially showed low activity for ethylene (B1197577) polymerization. core.ac.uk A significant breakthrough occurred with the use of methylaluminoxane (B55162) (MAO) as a cocatalyst, which dramatically increased the catalytic activity of Group 4 metallocene compounds, including titanocenes. core.ac.uk This discovery paved the way for the development of modern, high-activity polymerization catalysts.

A crucial evolution from traditional multi-site Ziegler-Natta catalysts was the development of single-site catalysts based on metallocenes. nih.gov Unlike their heterogeneous predecessors, single-site catalysts possess a single type of active center. nih.govmdpi.com This uniformity allows for precise control over the polymerization process, leading to polymers with well-defined properties such as narrow molecular weight distribution and uniform comonomer incorporation. nih.gov The structure of these single-site catalysts, particularly the substituents on the cyclopentadienyl and other ancillary ligands, plays a critical role in determining their catalytic performance. acs.orgpurdue.edu For instance, research on titanium complexes with mixed cyclopentadienyl and aryloxide ligands has demonstrated that systematic variation of these ligands can create a library of catalysts with tunable activities for olefin polymerization. acs.orgacs.orgnih.govfigshare.com

The development of half-sandwich or mono-cyclopentadienyl titanium complexes, such as CpTiCl₃, represented another significant advancement. mdpi.com These complexes, when activated with MAO, have shown high efficiency, particularly in the polymerization of specific monomers like styrene (B11656). mdpi.comresearchgate.net The catalytic activity and the properties of the resulting polymer are influenced by both the electronic and steric nature of the cyclopentadienyl ligand and any ancillary ligands attached to the titanium center. acs.orgacs.org

Table 1: Evolution of Cyclopentadienyl Titanium Polymerization Catalysts

Catalyst Generation Example Complex Cocatalyst Key Characteristics
Early Ziegler-Natta (C₅H₅)₂TiCl₂ AlR₂Cl Low activity for ethylene polymerization. core.ac.uk
MAO-Activated (C₅H₅)₂TiCl₂ MAO Extremely high activities for ethylene polymerization. core.ac.uk
Single-Site (Metallocene) (C₅H₅)₂ZrCl₂ (Zirconocene analogue) MAO Produces polymers with narrow molecular weight distribution. hhu.de
Half-Sandwich (η⁵-C₅Me₅)TiCl₃ MAO High activity and stereoselectivity in styrene polymerization. mdpi.com
Mixed Ligand Cp'Ti(OAr)X₂ MAO or Borate (B1201080) Tunable activity based on Cp' and OAr substituents. acs.orgacs.org

Stereospecific Polymerization (e.g., Syndiotactic Styrene Polymerization)

A hallmark of cyclopentadienyl titanium catalysts is their ability to control the stereochemistry of the resulting polymer. A prime example is the synthesis of syndiotactic polystyrene (sPS), a crystalline engineering thermoplastic with a high melting point and excellent chemical resistance. mdpi.comchula.ac.th The first synthesis of sPS was achieved in the 1980s using a homogeneous titanium catalyst system activated with MAO. nih.govmdpi.com

Mono-cyclopentadienyl titanium complexes, often referred to as half-titanocenes, are particularly effective for this transformation. mdpi.comnih.gov For instance, complexes like CpTiCl₃ and its derivatives, when activated by MAO, catalyze the syndiospecific polymerization of styrene. mdpi.comresearchgate.net The stereoselectivity of these catalysts is highly dependent on the structure of the ligands attached to the titanium center. Research has shown that modifying the cyclopentadienyl ligand or introducing ancillary ligands, such as fluorinated phenoxy ligands, can significantly enhance both the catalytic activity and the syndiotacticity of the resulting polystyrene. nih.govrsc.org The electron-withdrawing nature of such ligands can stabilize the active Ti(III) species, leading to higher molecular weight sPS. nih.govrsc.org

Compared to bis(cyclopentadienyl)titanium systems, which show low activity and selectivity, mono-cyclopentadienyl titanocene (B72419) catalysts exhibit markedly higher catalytic activity and stereoselectivity for styrene syndiospecific polymerization. mdpi.com The steric and electronic properties of substituents on the cyclopentadienyl ring are crucial; for example, the bulky pentamethylcyclopentadienyl (Cp*) ligand generally leads to higher activity and produces sPS with a higher molecular weight and stereoregularity compared to the unsubstituted Cp ligand. mdpi.com

Table 2: Influence of Ligands on Syndiotactic Styrene Polymerization

Catalyst Precursor Cocatalyst Key Finding Reference
CpTiCl₃ MAO Effective for sPS synthesis; activity and syndiotacticity depend on Al/Ti ratio and temperature. researchgate.net
Half-titanocene with fluorinated phenoxy ligands MAO/TIBA Higher catalytic activity and higher molecular weight sPS due to electron-withdrawing ligands. nih.govrsc.org nih.govrsc.org
(η⁵-C₅Me₅)TiCl₃ vs. (η⁵-C₅H₅)TiCl₃ MAO Cp* ligand improves activity, molecular weight, and stereoregularity of sPS. mdpi.com mdpi.com
Polymer-supported C₅(CH₃)₅TiCl₃ MAO Exhibits high catalytic activity, producing sPS with good morphology. chula.ac.th chula.ac.th

Copolymerization Strategies and Monomer Incorporation

Cyclopentadienyl titanium catalysts are also adept at copolymerizing ethylene and other olefins with a variety of comonomers, including styrene and cyclic olefins. This capability allows for the synthesis of copolymers with tailored properties. For example, the copolymerization of styrene and ethylene using a cyclopentadienyltitanium triphenoxide (CpTi(OPh)₃)/MAO system can produce an amorphous styrene-ethylene (S-E) copolymer with a random, alternating microstructure. acs.org This catalyst system can incorporate up to 54.5 mol% of styrene into the polymer chain. acs.org

Half-titanocene catalysts have proven effective in the copolymerization of ethylene with sterically demanding olefins. nih.gov For instance, catalysts like [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ and phenoxide-modified half-titanocenes demonstrate efficient incorporation of comonomers such as 1-dodecene (B91753) and even more hindered olefins like 2-methyl-1-pentene. nih.gov The choice of cocatalyst, such as MAO versus borate activators, can also significantly affect comonomer incorporation and catalytic activity. nih.govacs.org Furthermore, trialkylsilyl-substituted half-sandwich titanium complexes have shown superior catalytic activities and efficient incorporation of cyclic olefins like norbornene and tetracyclododecene in ethylene copolymerization. rsc.orgresearchgate.net

Controlled Radical Polymerization Mechanisms (e.g., ATRP)

While predominantly known for coordination polymerization, titanium complexes, including cyclopentadienyl derivatives, have been explored as catalysts for controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). researchgate.net ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow distributions, proceeding via a reversible deactivation mechanism involving a transition metal complex. wikipedia.org

The use of titanium in ATRP is less common than metals like copper or iron, but the Ti(III)/Ti(IV) redox couple has been reported as a very active catalytic system for atom transfer reactions. researchgate.netmdpi.com Studies using complexes like bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) for the polymerization of styrene have indicated a more controlled process than conventional thermal polymerization, with evidence of a radical mechanism and a lower level of termination. researchgate.net The mechanism involves the titanium complex reversibly activating a dormant species (an alkyl halide) to generate a propagating radical. researchgate.net Although direct detection of the reversible deactivation step can be challenging due to competing side reactions, the involvement of a radical mechanism in polymerizations using Cp₂TiCl₂ has been supported by experimental evidence. researchgate.net

Hydrogenation and Hydrosilylation Reactions

Beyond polymerization, cyclopentadienyl titanium complexes are valuable catalysts for reduction reactions, particularly in the field of asymmetric synthesis where the creation of chiral molecules is paramount.

Enantioselective Hydrogenation with Chiral Titanocenes

Chiral titanocene complexes have emerged as highly effective catalysts for the enantioselective hydrogenation of unsaturated compounds like olefins and imines. nih.gov The catalytic activity of titanocenes in hydrogenation is notably high compared to other metal complexes. nih.gov The active catalytic species is a Ti(III) hydride, which is typically generated in-situ by reducing a titanocene dichloride precursor. nih.gov

The development of chiral titanocene catalysts has enabled the asymmetric hydrogenation of various substrates with high enantioselectivity. bohrium.com An early example involved the use of titanocenes with chiral menthyl or neomenthyl cyclopentadienyl ligands for the hydrogenation of 2-phenyl-1-butene, which achieved moderate enantioselectivity. nih.govmdpi.com Significant progress was made with the development of C₂-symmetric titanocene catalysts, such as those derived from ethylene bis(tetrahydroindenyl) ligands. bohrium.com These catalysts have successfully been applied to the highly enantioselective hydrogenation of unfunctionalized trisubstituted olefins, a challenging transformation for many other catalyst systems. bohrium.com

The mechanism of enantioselective hydrogenation involves the olefin coordinating to the titanium hydride active site, followed by the transfer of the hydride to the olefinic carbon atom via a four-center transition state. nih.gov The chiral ligand framework on the titanocene directs the approach of the substrate, controlling the stereochemical outcome of the reaction. These chiral catalysts have also been successfully used for the enantioselective hydrogenation of imines, often achieving very high enantiomeric excesses (ee). nih.govnih.gov The stereospecific synthesis of titanium complexes bearing novel chiral ligands, such as those derived from α-pinene, continues to be an active area of research, promising new catalysts for asymmetric transformations. acs.orgcsic.es

Table 3: Examples of Enantioselective Hydrogenation with Chiral Titanocenes

Substrate Type Chiral Catalyst System Enantiomeric Excess (ee) Reference
2-Phenyl-1-butene Titanocene with menthyl/neomenthyl Cp ligands Moderate nih.govmdpi.com
Unfunctionalized Trisubstituted Olefins C₂-symmetric ethylene bis(tetrahydroindenyl)titanocene High bohrium.com
Imines Chiral titanocene catalysts Up to 99% nih.gov

Dehydrocoupling Processes

Cyclopentadienyl titanium complexes have demonstrated significant activity as catalysts in dehydrocoupling reactions, which involve the formation of a new bond between two main group elements with the concurrent elimination of dihydrogen (H₂). acs.orgnih.gov This methodology is particularly relevant for the formation of bonds involving silicon, boron, and nitrogen.

Early transition metal metallocene complexes, including those of titanium, have been identified as highly active, homogeneous catalysts for the dehydrocoupling of amine-borane adducts. acs.orgbris.ac.uk For instance, titanocene-catalyzed systems exhibit higher activity compared to previously reported late transition metal catalysts, which often operate through a heterogeneous mechanism. acs.orgnih.gov The dehydrocoupling of dimethylamine-borane (Me₂NH·BH₃) catalyzed by in situ generated "[Cp₂Ti]" proceeds efficiently, yielding the cyclodiborazane [(Me₂N)BH₂]₂. bris.ac.ukrsc.org Theoretical studies, particularly those incorporating dispersion-corrected density functional theory (DFT-D), have been crucial in elucidating the reaction mechanism, highlighting the significant role of van der Waals interactions. rsc.org

The proposed mechanism for titanocene-catalyzed dehydrocoupling often involves the formation of a titanium hydride species. researchgate.net For example, in the dehydrocoupling of silanes, a Cp₂TiH species is thought to be generated, which then participates in the catalytic cycle. researchgate.net The versatility of this catalytic system is further underscored by its ability to facilitate transfer hydrogenation, where an amine-borane adduct serves as a hydrogen source to reduce olefins like cyclohexene. acs.orgbris.ac.uk

Table 1: Examples of Titanocene-Catalyzed Dehydrocoupling Reactions

SubstrateCatalyst SystemProductReference
Dimethylamine-borane[Cp₂Ti]Cyclodiborazane bris.ac.ukrsc.org
i-Pr₂NH·BH₃[Cp₂Ti]i-Pr₂N=BH₂ acs.orgbris.ac.uk
PhenylsilaneGroup 4 Metallocene AmidesPolyphenylsilanes researchgate.net

Carbon-Carbon Bond Formation Reactions

The ability of cyclopentadienyl titanium complexes to mediate the formation of carbon-carbon bonds is a cornerstone of their synthetic utility. These reactions often proceed through radical or organometallic intermediates, enabling a range of transformations from reductive couplings to metathesis.

Reductive Coupling and Cyclization Pathways

Titanocene(III) complexes, often generated in situ by the reduction of titanocene dichloride (Cp₂TiCl₂), are powerful single-electron transfer reagents that can initiate reductive coupling and cyclization reactions. nih.govusp.br These processes are particularly effective for the formation of cyclic structures from unsaturated precursors.

A notable application is the catalytic intramolecular [2+2] cycloaddition of bis-enones. nih.govd-nb.info This reaction, facilitated by Cp₂Ti(III)X catalysts, proceeds through an inner-sphere electron transfer mechanism. nih.govd-nb.info The choice of the ancillary ligand 'X' is critical, with more electron-deficient ligands like trifluoroacetate (B77799) (TFA) leading to higher yields compared to chloride. nih.gov The proposed mechanism involves the formation of a radical anion, followed by sequential 5-exo and 4-exo cyclizations to form the cyclobutane (B1203170) ring. d-nb.info

Titanocene-catalyzed reductive cyclizations are also employed in the synthesis of α-hydroxyketones from epoxy nitriles and diols from epoxy carbonyl compounds. researchgate.netscilit.com These reactions are sensitive to the substitution pattern of the catalyst and are particularly useful for constructing cyclobutanone (B123998) frameworks. researchgate.net Furthermore, enantioselective versions of these reductive cyclizations have been developed using chiral ansa-titanocene catalysts, achieving high enantioselectivities in the formation of α-hydroxyketones from ketonitriles. researchgate.netresearchgate.net

Intermolecular reductive couplings are also within the scope of titanocene catalysis. For instance, diene-aldehyde reductive couplings can be achieved using a catalytic amount of titanocene dichloride in combination with a terminal reductant like poly(methylhydrosiloxane) (B7799882) (PMHS). nih.gov This reaction proceeds with high regioselectivity, favoring the formation of the homoallylic alcohol. nih.gov

Table 2: Selected Titanocene-Catalyzed Reductive Coupling and Cyclization Reactions

ReactantsCatalyst SystemProduct TypeReference
Bis-enonesCp₂Ti(TFA)Cyclobutanes nih.govd-nb.info
Epoxy nitrilesTitanocene catalystHydroxy ketones researchgate.netscilit.com
KetonitrilesChiral ansa-titanoceneEnantioenriched α-hydroxyketones researchgate.netresearchgate.net
Dienes and AldehydesCp₂TiCl₂ / PMHSHomoallylic alcohols nih.gov

Addition to Unsaturated Substrates (Carbonyls, Nitriles, Alkynes)

Cyclopentadienyl titanium complexes catalyze the addition of various nucleophiles to unsaturated functional groups such as carbonyls, nitriles, and alkynes. These reactions often rely on the generation of a low-valent titanium species that can act as a single-electron donor, initiating radical-based transformations. researchgate.netrsc.org

In titanocene-catalyzed reductive cross-coupling reactions, nitriles can serve as effective acceptors for ketyl radicals generated from the reduction of carbonyl compounds. researchgate.net This leads to the formation of α-hydroxyketones. The choice of both the cyclopentadienyl ligands and the ancillary halide ligands on the titanium catalyst can significantly influence the reaction's efficiency. researchgate.net For example, Cp₂TiI₂ has been shown to be a superior catalyst to Cp₂TiCl₂ in certain cross-coupling reactions of ketones with nitriles. researchgate.net

The addition to alkynes is also a prominent feature of titanocene chemistry. Titanocene equivalents can react with alkenyl alkynes, which after carbonylation and hydrolysis, lead to the formation of bicyclic cyclopentadienones in a process analogous to the Pauson-Khand reaction. wikipedia.org Furthermore, titanocene complexes can catalyze the hydroboration of carbonyl compounds, showcasing their versatility in activating different types of multiple bonds. researchgate.net

A significant development in this area is the titanocene-catalyzed reductive domino reaction involving the ring-opening of epoxides and subsequent coupling with trifluoromethyl-substituted alkenes. organic-chemistry.orgchemrxiv.org This process generates gem-difluorobishomoallylic alcohols with high regioselectivity and functional group tolerance. organic-chemistry.org The mechanism involves a Ti(III)-mediated radical epoxide ring opening, followed by an allylic defluorinative cross-coupling. organic-chemistry.org

Table 3: Addition Reactions to Unsaturated Substrates Catalyzed by Titanocene Complexes

SubstratesCatalyst SystemProduct TypeReference
Ketone and NitrileCp₂TiI₂α-Hydroxyketone researchgate.net
Alkenyl alkyneTitanocene equivalentBicyclic cyclopentenone wikipedia.org
Epoxide and Trifluoromethyl-alkeneCp₂TiCl₂gem-Difluorobishomoallylic alcohol organic-chemistry.org

C-C Metathesis

While more commonly associated with ruthenium and molybdenum catalysts, titanium complexes, particularly titanocene derivatives, have shown activity in C-C bond metathesis reactions. researchgate.netlibretexts.org These reactions involve the cleavage and reformation of carbon-carbon double or single bonds.

Titanocene-based catalysts like the Tebbe reagent and the Petasis reagent (dimethyltitanocene) are known to participate in carbonyl-olefin metathesis. mdpi.commdpi.com These reagents generate a titanocene methylidene species in situ, which is the active catalyst for the metathesis reaction. mdpi.com This transformation allows for the synthesis of complex cyclic ethers and other intricate organic structures. researchgate.netmdpi.com For example, ring-closing carbonyl-olefin metathesis has been utilized in the construction of the polyether ring systems found in natural products like maitotoxin. mdpi.com

Beyond olefin metathesis, titanocene catalysts can also promote the metathesis of C-C single bonds, a more challenging transformation. Dynamic NMR studies of 1,3-diyne bridged dinuclear bis(cyclopentadienyl)titanium complexes have provided insights into the mechanism of C-C single bond metathesis. researchgate.net Titanocene can also catalyze the metathesis of C-C bonds to form asymmetric diynes. wikipedia.org Furthermore, titanocene complexes have been employed in ring-closure metathesis (RCM) to synthesize constrained-geometry titanium complexes used in polymerization catalysis. mdpi.com

Table 4: C-C Metathesis Reactions Involving Titanocene Complexes

Reaction TypeCatalystApplicationReference
Carbonyl-Olefin MetathesisTebbe or Petasis ReagentSynthesis of cyclic ethers, natural products mdpi.commdpi.com
C-C Single Bond MetathesisDinuclear titanocene complexMechanistic studies researchgate.net
Diyne MetathesisTitanocene catalystSynthesis of asymmetric diynes wikipedia.org
Ring-Closure MetathesisTitanocene precursorsSynthesis of polymerization catalysts mdpi.com

Functional Group Transformations

Cyclopentadienyl titanium complexes are highly effective reagents for various functional group transformations, particularly those involving the removal of oxygen or halogen atoms. These reactions typically leverage the oxophilicity and reducing power of low-valent titanium species. koreascience.krscispace.com

Deoxygenation and Dehalogenation

Low-valent titanium reagents, generated from the reduction of Cp₂TiCl₂, are potent deoxygenating agents. koreascience.krscispace.com A notable application is the deoxygenation of epoxides to olefins. The Cp₂TiCl₂/In system has been shown to be a highly efficient and rapid method for this transformation, proceeding under mild conditions and tolerating a variety of functional groups. koreascience.kr The active species is a low-valent titanium(III) complex formed by the in situ reduction of Cp₂TiCl₂ with indium powder. koreascience.kr Similarly, titanocene(III) chloride (Cp₂TiCl) can be used for the deoxygenation of epoxides. wikipedia.orgnih.gov

In addition to deoxygenation, cyclopentadienyl titanium complexes are also effective catalysts for dehalogenation reactions. Monocyclopentadienyl titanium trichloride (B1173362) (CpTiCl₃) has been employed in dehalogenation transformations. rsc.org Cp₂TiCl₂ can catalyze the hydrodehalogenation of alkyl halides, including both activated benzyl (B1604629) halides and unactivated alkyl chlorides, using ammonia (B1221849) borane (B79455) as the reductant. researchgate.net The reaction mechanism is proposed to involve a Ti(III)-H species. researchgate.net Chiral titanium complexes have been explored as catalysts for the dehalogenation of racemic alkyl bromides, although no significant kinetic resolution was observed. researchgate.net

Table 5: Deoxygenation and Dehalogenation Reactions with Titanocene Systems

SubstrateReagent/Catalyst SystemTransformationReference
EpoxidesCp₂TiCl₂/InDeoxygenation to Olefins koreascience.kr
EpoxidesCp₂TiClDeoxygenation wikipedia.orgnih.gov
Alkyl HalidesCp₂TiCl₂ / NH₃·BH₃Hydrodehalogenation researchgate.net
Racemic Alkyl BromidesChiral Titanium ComplexDehalogenation researchgate.net

Oxidation Reactions (e.g., Alkene Epoxidation)

Cyclopentadienyl titanium complexes have emerged as effective catalysts for oxidation reactions, most notably in the epoxidation of alkenes. These reactions are fundamental in organic synthesis as epoxides are versatile intermediates for producing a wide array of valuable bulk and fine chemicals. unl.pt A significant focus has been on developing environmentally benign processes that utilize non-toxic metals like titanium and clean oxidants such as aqueous hydrogen peroxide (H₂O₂), which produces water as its only byproduct. unl.pt

A notable advancement in this area involves titanium complexes bearing a tridentate cyclopentadienyl-silsesquioxanate ligand. nih.govacs.org These complexes have demonstrated high efficiency and selectivity in the homogeneous epoxidation of various olefins using aqueous hydrogen peroxide under mild conditions. acs.orgacs.org The robustness of these silsesquioxane-based catalysts allows them to function effectively with aqueous H₂O₂, a feat not achieved by previously reported titanium silsesquioxane complexes under homogeneous conditions. unl.ptacs.org The catalytic activity of these terdentate titanium cyclopentadienyl complexes is noteworthy, though it has been observed that excessive bulkiness on the cyclopentadienyl ligand can diminish their activity in epoxidation reactions. tue.nl

Research has shown that these cyclopentadienyl–silsesquioxane titanium complexes can efficiently catalyze the epoxidation of both cyclic and linear alkenes. acs.org For instance, complexes such as Ti(η⁵-C₅Me₄SiMe₂OiBu₇Si₇O₁₁-κ²O₂)Cl have shown excellent reactivity and selectivity. acs.org The mechanism of titanium-catalyzed epoxidation generally involves the formation of a titanium-hydroperoxide intermediate. rsc.org Computational studies on titanosilicates suggest that the oxygen atom of the titanium(IV)-hydroperoxide intermediate that is closer to the metal center is the one that attacks the alkene. rsc.org In the context of allylic alcohols, Ti(III) complexes, generated in situ from Ti(IV) precursors, have also been utilized to catalyze epoxidation with tert-butyl hydroperoxide (TBHP), showing broad substrate scope and high chemoselectivity. acs.org

The table below summarizes the catalytic performance of a cyclopentadienyl-silsesquioxane titanium complex in the epoxidation of various alkenes.

Table 1: Epoxidation of Alkenes Catalyzed by a Cyclopentadienyl-Silsesquioxane Titanium Complex with H₂O₂

Reaction conditions: Substrate:oxidant molar ratio of 1:2 in MeCN, unless otherwise noted. acs.org

AlkeneCatalyst Loading (mol %)Time (h)Conversion (%)Selectivity (%)
Cyclooctene0.11>99>99
Cyclohexene0.52493>99
1-Octene0.5248095
trans-2-Octene0.52465>99
(R)-(+)-Limonene0.5248596
Geraniol0.5249194
Data sourced from Inorganic Chemistry, 2012, 51 (11), pp 6345–6349. acs.org

Hydroamination of Alkynes

The hydroamination of alkynes, the addition of an N-H bond across a carbon-carbon triple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds like amines, enamines, and imines. nih.govscilit.com Cyclopentadienyl titanium complexes have a prominent role as catalysts in these transformations. acs.org

Mechanistic studies have been crucial in advancing catalyst design. Early work with titanocene derivatives like Cp₂TiMe₂ revealed that the catalytically active species is not the bis(cyclopentadienyl) complex itself, but rather a monocyclopentadienyl titanium amido-imido derivative formed via a cyclopentadienyl-amide ligand exchange. nih.govacs.org This understanding led to the development of more active "half-titanocene" or monocyclopentadienyl titanium catalysts, which exhibit significantly faster reaction rates for alkyne hydroamination compared to their bis(cyclopentadienyl) counterparts. nih.govlibretexts.org

The proposed catalytic cycle for titanium-catalyzed hydroamination of alkynes involves a [2+2] cycloaddition between the alkyne and a titanium-imido (Ti=NR) species. libretexts.orgnih.gov This step forms a key intermediate, an azametallacyclobutene. libretexts.orgnih.gov Subsequent protonolysis of this metallacycle by an amine regenerates the catalyst and releases the enamine or imine product. nih.gov Density functional theory (DFT) studies support this mechanism, indicating that the proton transfer step is facilitated by the presence of a vinylamine-type π system in the intermediate, making the process more favorable for alkynes compared to alkenes. nih.gov

The regioselectivity of the hydroamination of unsymmetrical alkynes is a critical aspect. With titanocene catalysts, the regioselectivity is often governed by the steric bulk of the amine substrate rather than the ligands on the titanium center. libretexts.org This typically results in an anti-Markovnikov addition of the amine across the alkyne. libretexts.org For instance, the complex CpᴺTiMe₃, where Cpᴺ is a [2-(dimethylamino)ethyl]cyclopentadienyl ligand, has proven to be an efficient precursor for the regioselective anti-Markovnikov hydroamination of asymmetrical alkynes. acs.org

Table 2: Comparison of Titanium Catalysts in Intramolecular Hydroamination

Illustrative data comparing catalyst activity.

PrecatalystSubstrate TypeRelative ActivityKey FindingReference
Cp₂TiMe₂AminoalkyneLowerLess active than tetrakis(amido) complexes. nih.gov
Ti(NMe₂)₄AminoalkyneHigherSignificantly more active than Cp₂TiMe₂. nih.gov
Half-titanocene complexesAlkyneHigherCatalyze hydroamination much faster than titanocene complexes. libretexts.org

Lewis Acid Catalysis and Cycloadditions

Cyclopentadienyl titanium complexes can function as potent Lewis acid catalysts, activating substrates for a variety of organic transformations. The Lewis acidity arises from the electron-deficient nature of the titanium center, a property that can be tuned by the ancillary ligands. For example, titanium(III) triflato complexes, which are donor-free, act as strong Lewis acids. researchgate.net Even titanium(IV) complexes like Cp₂Ti(OTf)₂ and CpTiCl₃ demonstrate significant Lewis acidity, enabling them to catalyze reactions such as the α-fluorination of β-ketoesters. beilstein-journals.org

A key application of their Lewis acidity is in promoting cycloaddition reactions. These reactions are powerful tools for constructing cyclic molecules. Cyclopentadienyl titanium complexes have been shown to catalyze [2+2] cycloadditions. For example, Cp₂Ti(TFA)₂ was reported to catalyze the [2+2] cycloaddition of bis-enones. nih.gov

The interaction of these titanium complexes with small, unsaturated molecules like carbon dioxide (CO₂) has also been extensively studied. The reaction of cyclopentadienyl-amidinate titanium imido complexes with CO₂ often proceeds via an initial [2+2] cycloaddition of the CO₂ molecule across the Ti=N bond to form a metallacyclic carbamate. rsc.orgrsc.org The fate of this intermediate depends heavily on the steric and electronic properties of the ligands. For instance, complexes with less bulky aryl imido groups can undergo a second insertion of CO₂, while more sterically hindered tert-butyl imido analogues tend to extrude an isocyanate to form a titanium-oxo species. rsc.orgrsc.org DFT calculations have been instrumental in understanding the thermodynamics and kinetics that govern the competition between these cycloaddition-insertion and cycloaddition-extrusion pathways. rsc.org

Furthermore, cyclopentadienyl-amidinate titanium hydrazido complexes react with heterocumulenes like CO₂, CS₂, and isocyanates through Ti=Nα cycloaddition, sometimes followed by insertion or group transfer reactions. figshare.comacs.org These studies highlight the versatility of cyclopentadienyl titanium complexes in mediating complex transformations involving cycloadditions and subsequent rearrangements. figshare.comacs.org

Photocatalytic Transformations

In recent years, cyclopentadienyl titanium complexes have been integrated into the rapidly developing field of photocatalysis. rsc.org These complexes, particularly titanocenes like bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) and monocyclopentadienyl titanium trichloride (CpTiCl₃), can participate in photoredox cycles to facilitate a wide range of organic transformations. rsc.org Their utility stems from their ability to engage in single-electron transfer (SET) processes upon photoexcitation, often in conjunction with an organic photosensitizer. rsc.orgrsc.org

The general mechanism involves the photosensitizer absorbing visible light and reaching an excited state. This excited sensitizer (B1316253) can then reduce a Ti(IV) complex, such as Cp₂TiCl₂, to a catalytically active Ti(III) species. usp.brsemanticscholar.org This Ti(III) complex is a potent single-electron reductant that can activate various substrates. rsc.org For example, this strategy has been employed in Barbier-type allylations of aldehydes, where the Ti(III) species mediates the formation of an allyl radical from an allyl bromide, which then adds to the aldehyde. acs.org

Another important pathway is ligand-to-metal charge transfer (LMCT). rsc.org While less exploited for titanocenes compared to other metal complexes, LMCT excitation can generate reactive radical species. chemrxiv.org Recent work has demonstrated that titanocene LMCT photocatalysis can be used for the functionalization of alcohols via the photogeneration of alkoxyl radicals. chemrxiv.org

The combination of titanocene catalysis with photoredox cycles has enabled reactions that are otherwise challenging. These include the ring-opening of cyclobutanone oximes, functionalization of allenes, and difunctionalization of 1,3-butadiene. rsc.org The choice of photosensitizer, such as 4CzIPN or Mes-Acr⁺, is crucial for the success of these transformations. rsc.org The synergy between the light-absorbing properties of the dye and the unique redox capabilities of the titanium center allows for the generation of radical intermediates under mild, visible-light-driven conditions. rsc.orgsemanticscholar.org

Table 3: Examples of Photocatalytic Transformations with Cyclopentadienyl Titanium Complexes

TransformationTitanium ComplexPhotosensitizerKey MechanismReference
Pinacol (B44631) Coupling of AldehydesCp₂TiCl₂Red-absorbing organic dyePhotoredox generation of Ti(III) semanticscholar.org
Allylation of AldehydesCp₂TiCl₂3DPAFIPNPhotoredox generation of Ti(III) acs.org
Allene FunctionalizationCp₂TiCl₂ / CpTiCl₃4CzIPN / Mes-Acr⁺Single-Electron Transfer (SET) rsc.org
Alcohol FunctionalizationTitanocene derivativesNone (direct excitation)Ligand-to-Metal Charge Transfer (LMCT) chemrxiv.org
Epoxide Ring-OpeningCp₂TiCl₂Iridium complex / 4CzIPNPhotoredox generation of Ti(III) usp.br

Structure Reactivity and Ligand Property Relationships in Cyclopentadienyl Titanium Systems

Influence of Cyclopentadienyl (B1206354) Ligand Substitution on Catalytic Performance

Modifications to the cyclopentadienyl (Cp) ligand framework serve as a powerful tool to modulate the catalytic performance of titanium complexes. The introduction of substituents on the Cp ring can profoundly alter the electronic environment and steric bulk around the metal center, thereby influencing the catalyst's activity and the properties of the resulting products.

The nature of the substituents on the cyclopentadienyl ring can be broadly categorized by their steric and electronic contributions. These effects are often intertwined and collectively influence the catalytic cycle.

Steric Effects: The size and spatial arrangement of substituents on the Cp ligand can impose significant steric hindrance around the titanium active site. This steric crowding can influence substrate approach, coordination, and insertion during a catalytic reaction. For instance, in ethylene (B1197577) polymerization, an increase in the steric bulk of alkyl substituents on the Cp ring has been shown to be unfavorable for the complexation of the ethylene monomer with the catalyst's active center. ippi.ac.irindexcopernicus.com Larger alkyl groups increase the activation energy for ethylene insertion into the Ti-CH₃ bond, making the polymerization process more difficult. ippi.ac.irindexcopernicus.com This is particularly evident in non-bridged catalytic systems where the reaction's exothermicity decreases and the activation energy increases with growing substituent volume. indexcopernicus.com

Ansa-metallocenes are a class of cyclopentadienyl complexes where the two Cp rings are linked by a bridging group. This structural constraint has profound implications for the catalyst's geometry and, consequently, its catalytic performance. The bridge imparts a significant degree of rigidity to the complex, influencing the orientation of the Cp ligands and the coordination environment around the titanium center.

The nature of the bridge, including its length and the atoms it comprises, is a critical design element. For example, ethylene-bridged and dimethylsilyl-bridged ansa-titanocene complexes have been synthesized and studied for various applications. nih.gov These bridges create a more open coordination site, which can facilitate the approach of bulky monomers. The stereorigidity of ansa-metallocenes is particularly valuable in stereoselective catalysis, where the chiral environment created by the bridged ligands can lead to the formation of polymers with specific tacticities.

Tethering these ansa-complexes to solid supports, such as silica gel, is a strategy to heterogenize the catalyst. rsc.orgresearchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. The length and nature of the tether can also influence the catalytic activity. rsc.orgresearchgate.net

Impact of Auxiliary Ligands on Redox Potentials and Selectivity

Beyond the cyclopentadienyl ligands, the auxiliary ligands attached to the titanium center play a crucial role in fine-tuning the electronic properties and reactivity of the complex. These ligands can influence the redox potential of the titanium center, which is a key parameter in many catalytic reactions, particularly those involving redox steps.

The substitution of chloride ligands with other groups can significantly alter the electronic environment of the titanium. For example, the introduction of electron-withdrawing auxiliary ligands can lead to a decrease in the electron density at the metal center. rsc.org This can affect the redox potential of the Ti(IV)/Ti(III) couple. nih.gov The nature of the auxiliary ligands can also impact the selectivity of the catalyst by modifying the steric and electronic environment of the active site. For instance, in dye-sensitized solar cells, the use of different substituted benzoic acids as auxiliary ligands in titanium-alkoxide-dyes has been shown to affect the photocurrent conversion, with the effect correlating to the electron-withdrawing property of the substituent. rsc.org

Tuning Reactivity through Metal Oxidation State and Coordination Geometry

The reactivity of cyclopentadienyl titanium complexes is fundamentally governed by the oxidation state of the titanium atom and its coordination geometry. Titanium can exist in several oxidation states, with Ti(III) and Ti(IV) being the most common in these systems. alfa-chemistry.comwikipedia.org

Oxidation State: Titanium(IV) complexes are generally more stable, while Ti(III) species are often more reactive and can participate in redox catalysis. alfa-chemistry.com The ability to cycle between these oxidation states is crucial for many catalytic applications. For example, in certain polymerization reactions, the active catalytic species is a Ti(III) complex generated in situ from a Ti(IV) precursor.

Coordination Geometry: The spatial arrangement of ligands around the titanium center, or its coordination geometry, also dictates its reactivity. The coordination environment of the titanium atom in bis(π-cyclopentadienyl)titanium dichloride is a distorted tetrahedron, formed by the two chlorine atoms and the centroids of the cyclopentadienyl rings. cdnsciencepub.com This geometry can be influenced by the steric bulk of the cyclopentadienyl and auxiliary ligands. Changes in the coordination geometry can affect the accessibility of the metal center to incoming substrates and can influence the transition state energies of catalytic steps. For example, in some catalytic cycles, a change in coordination number and geometry is a key step.

Q & A

Q. What are the established synthetic protocols for cyclopenta-1,3-diene;titanium complexes, and how do reaction conditions influence product purity?

Methodological Answer: this compound complexes are typically synthesized via ligand substitution reactions. For example, di(cyclopenta-1,3-dien-1-yl)dimethyltitanium can be prepared by reacting titanium tetrachloride (TiCl₄) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) . Key steps include:

  • Reduction : Use of reducing agents (e.g., Na or Li) to generate reactive titanium intermediates.
  • Ligand Coordination : Addition of cyclopentadienyl ligands under controlled temperatures (0–25°C).
  • Purification : Crystallization from toluene or hexane to isolate air-sensitive products. Variations in solvent polarity, temperature, and stoichiometry significantly impact ligand coordination efficiency and byproduct formation.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound complexes?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ligand binding modes and symmetry (e.g., η⁵-coordination of cyclopentadienyl ligands) .
  • X-ray Crystallography : Resolves molecular geometry and metal-ligand bond distances .
  • Elemental Analysis : Validates stoichiometry and purity.
  • IR Spectroscopy : Identifies metal-ligand vibrational modes (e.g., Ti–C stretches at 400–500 cm⁻¹).
  • Cyclic Voltammetry : Probes redox behavior, critical for catalytic applications.

Advanced Research Questions

Q. How can computational chemistry elucidate the electronic structure and reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) using functionals like B3LYP with basis sets (e.g., LANL2DZ for titanium) models electron distribution and reaction pathways . Key steps:

  • Geometry Optimization : Predicts stable conformations of titanium complexes.
  • Frontier Molecular Orbital Analysis : Identifies nucleophilic/electrophilic sites for substrate binding.
  • Transition State Modeling : Maps energy barriers in catalytic cycles (e.g., olefin insertion in polymerization). Validation involves comparing computed spectroscopic data (e.g., NMR chemical shifts) with experimental results.

Q. What experimental strategies resolve contradictions between observed catalytic activity and theoretical predictions for this compound complexes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., ligand dissociation vs. substrate binding).
  • In Situ Spectroscopy**: Monitor reaction intermediates via UV-Vis or EPR under operando conditions.
  • Post-Catalysis Characterization : Use X-ray absorption spectroscopy (XAS) to detect structural changes in the titanium center .
  • Parameter Refinement : Adjust computational models (e.g., solvent effects, dispersion corrections) to align with experimental kinetics .

Q. What role does ligand substitution play in modulating the catalytic efficiency of this compound in olefin polymerization?

Methodological Answer:

  • Ligand Steric Effects : Bulky substituents on cyclopentadienyl ligands hinder chain termination, enhancing polymer molecular weight.
  • Electronic Tuning : Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity of the titanium center, accelerating monomer insertion .
  • Experimental Validation : Compare polymerization rates and polymer polydispersity indices (PDI) across ligand variants using gel permeation chromatography (GPC).

Q. How can researchers mitigate air sensitivity challenges during handling and storage of this compound complexes?

Methodological Answer:

  • Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for synthesis and transfers .
  • Stabilization Strategies : Co-crystallize with stabilizing ligands (e.g., THF) or store under argon at –20°C.
  • Quality Control : Regularly test sample integrity via cyclic voltammetry to detect oxidation.

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported catalytic activities of this compound across studies?

Methodological Answer:

  • Systematic Reproducibility Checks : Standardize substrate purity, solvent drying, and catalyst activation protocols.
  • Cross-Validation : Use multiple characterization techniques (e.g., XRD and EXAFS) to confirm active species identity .
  • Meta-Analysis : Compare activation energies and turnover frequencies (TOF) across studies to identify outlier conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.